4-Nitro-6H-dibenzo[b,d]pyran-6-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
51640-90-5 |
|---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.2 g/mol |
IUPAC Name |
4-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7NO4/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(14(16)17)12(9)18-13/h1-7H |
InChI Key |
UGPKHPNHRLQNBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])OC2=O |
Synonyms |
4-NDBP 4-nitro-6H-dibenzo(b,d)pyran-6-one |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 4-Nitro-6H-dibenzo[b,d]pyran-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 4-Nitro-6H-dibenzo[b,d]pyran-6-one. This document outlines a plausible synthetic route, detailed experimental protocols, expected characterization data, and a discussion of the potential biological context of this class of compounds.
Introduction
The 6H-dibenzo[b,d]pyran-6-one scaffold is a core structural motif found in numerous natural products and biologically active molecules. These compounds, also known as urolithins, are metabolites produced by gut microflora from ellagic acid and have demonstrated a range of activities, including anti-inflammatory, antioxidant, and anticancer effects. The introduction of a nitro group to this privileged scaffold can significantly modulate its electronic properties, lipophilicity, and biological activity. The nitro group is a well-known pharmacophore and can also serve as a handle for further chemical modifications. This guide focuses on the 4-nitro derivative, providing a framework for its synthesis and detailed characterization.
Proposed Synthetic Pathway
A direct and regioselective synthesis of this compound is not extensively reported in the literature. Therefore, a two-step approach is proposed, starting with the synthesis of the parent 6H-dibenzo[b,d]pyran-6-one, followed by a regioselective nitration. One established method for the synthesis of the dibenzopyranone core is the lactonization of 2-hydroxy-2'-biphenylcarboxylic acid. Another powerful method is the palladium-catalyzed intramolecular C-H arylation of a benzoate precursor. For the subsequent nitration, controlling the regioselectivity is crucial. The electronic nature of the dibenzopyranone system will direct the electrophilic substitution.
A plausible synthetic route is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 6H-dibenzo[b,d]pyran-6-one
This protocol is based on a palladium-catalyzed intramolecular coupling, a common method for forming the dibenzopyranone ring system.
-
Esterification: To a solution of 2-iodobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add a solution of 2-methoxyphenol (1.1 eq) and pyridine (1.5 eq) in DCM. Stir the reaction mixture overnight at room temperature. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the ester precursor.
-
Intramolecular Aryl-Aryl Coupling: Dissolve the ester precursor (1.0 eq) in N,N-dimethylacetamide (DMA). Add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Ag₂CO₃ (2.0 eq). Heat the mixture to reflux for 1 hour under a nitrogen atmosphere. After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 6H-dibenzo[b,d]pyran-6-one.
Synthesis of this compound
Caution: Nitrating agents are highly corrosive and oxidizing. Handle with extreme care in a well-ventilated fume hood.
-
Nitration: To a solution of 6H-dibenzo[b,d]pyran-6-one (1.0 eq) in concentrated sulfuric acid at 0 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Reaction Monitoring: Maintain the temperature at 0-5 °C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) or by column chromatography on silica gel.
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques.
Caption: Workflow for the characterization of this compound.
Expected Quantitative Data
| Property | Expected Value |
| Molecular Formula | C₁₃H₇NO₄ |
| Molecular Weight | 241.20 g/mol |
| Melting Point | >200 °C (decomposed) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.0 - 9.0 ppm (aromatic protons) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 110 - 160 ppm (aromatic carbons), ~160 ppm (C=O) |
| FTIR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1740 (C=O, lactone), ~1530 & ~1350 (NO₂) |
| Mass Spec (EI) | m/z 241 [M]⁺ |
Detailed Characterization Protocols
-
Thin-Layer Chromatography (TLC): Use silica gel plates with a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to assess purity and monitor reaction progress.
-
Melting Point: Determine the melting point of the purified compound using a standard melting point apparatus. A sharp melting point range indicates high purity.
-
FTIR Spectroscopy: Record the IR spectrum of the compound (as a KBr pellet or in a suitable solvent) to identify characteristic functional groups, particularly the lactone carbonyl and the nitro group stretches.
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. These will be crucial for confirming the substitution pattern and overall structure. 2D NMR techniques (COSY, HSQC, HMBC) may be necessary for unambiguous assignment of all protons and carbons.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Biological Relevance and Signaling Pathways
Dibenzo[b,d]pyran-6-one derivatives have been investigated for their anticancer properties. The introduction of a nitro group can enhance such activities, as nitro-containing compounds are known to exhibit a wide range of biological effects. One of the key signaling pathways implicated in cancer is the PI3K/Akt pathway, which is involved in cell proliferation, survival, and apoptosis. Many anticancer agents target components of this pathway. It is plausible that this compound could exert its potential anticancer effects by modulating this pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway by the compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route and detailed protocols offer a practical starting point for researchers. The expected characterization data and the discussion of potential biological relevance are intended to guide further investigation into this and related compounds. The unique combination of the dibenzopyranone scaffold with a nitro functional group makes this molecule an interesting candidate for further studies in medicinal chemistry and drug development.
Spectroscopic and Synthetic Profile of Nitro-Substituted Dibenzo[b,d]pyran-6-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a summary of available spectroscopic data for 6H-dibenzo[b,d]pyran-6-one and its nitro-substituted derivatives. Due to the limited availability of specific experimental data for 4-Nitro-6H-dibenzo[b,d]pyran-6-one, this guide presents data for the parent compound and related isomers to serve as a valuable reference for researchers in the field. A representative synthetic protocol for the preparation of a nitro-substituted dibenzo[b,d]pyran-6-one is also detailed, along with a workflow visualization to guide experimental design.
Introduction
The 6H-dibenzo[b,d]pyran-6-one scaffold is a core structural motif found in various natural products and biologically active compounds. The introduction of a nitro group to this scaffold can significantly influence its physicochemical properties and biological activity, making its nitro-substituted derivatives, such as this compound, compounds of interest in medicinal chemistry and drug discovery. This guide aims to consolidate the available spectroscopic information and provide a practical synthetic approach for researchers working with these molecules.
Spectroscopic Data
NMR Spectroscopy Data
Table 1: ¹³C NMR Data for 6H-dibenzo[b,d]pyran-6-one
| Chemical Shift (ppm) | Assignment |
| Data not available |
Note: Specific, experimentally verified ¹³C NMR data for 6H-dibenzo[b,d]pyran-6-one is not available in the cited search results. Researchers should perform their own analysis for confirmation.
Table 2: ¹H NMR Data for 6H-dibenzo[b,d]pyran-6-one
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| Data not available |
Note: Specific, experimentally verified ¹H NMR data for 6H-dibenzo[b,d]pyran-6-one is not available in the cited search results. Researchers should perform their own analysis for confirmation.
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for 6H-dibenzo[b,d]pyran-6-one
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Note: Specific, experimentally verified IR data for 6H-dibenzo[b,d]pyran-6-one is not available in the cited search results. Typical lactone C=O stretching frequencies are observed between 1735-1750 cm⁻¹.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 6H-dibenzo[b,d]pyran-6-one
| m/z | Relative Intensity (%) | Ion Assignment |
| 196.05 | 100 | [M]⁺ |
| 168.04 | ~50 | [M-CO]⁺ |
| 139.05 | ~40 | [M-CO-CHO]⁺ |
Note: The fragmentation pattern is based on typical behavior for this class of compounds and may vary based on instrumentation.
Experimental Protocols
The following is a representative protocol for the synthesis of a nitro-substituted 6H-dibenzo[b,d]pyran-6-one. This protocol is based on general methodologies for the synthesis of the core scaffold and subsequent electrophilic nitration.
Synthesis of 6H-dibenzo[b,d]pyran-6-one
This procedure outlines a potential synthetic route.
Materials:
-
2-Hydroxybenzaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Perkin Reaction: A mixture of 2-hydroxybenzaldehyde (1 equivalent), phenylacetic acid (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is heated at 180°C for 5 hours.
-
Hydrolysis: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration. The solid is then refluxed in a mixture of ethanol and concentrated hydrochloric acid for 2 hours to effect hydrolysis and lactonization.
-
Purification: The mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield 6H-dibenzo[b,d]pyran-6-one.
Nitration of 6H-dibenzo[b,d]pyran-6-one
Materials:
-
6H-dibenzo[b,d]pyran-6-one
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
Dissolution: 6H-dibenzo[b,d]pyran-6-one is dissolved in cold, concentrated sulfuric acid in an ice bath.
-
Nitration: A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 10°C.
-
Reaction Quench: The reaction mixture is stirred for 1-2 hours and then poured onto crushed ice.
-
Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with water until neutral, and then purified by column chromatography or recrystallization to isolate the nitro-substituted products. The regioselectivity of the nitration will determine the yield of the 4-nitro isomer.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of this compound.
Caption: Synthetic workflow for this compound.
Crystal Structure of 4-Nitro-6H-dibenzo[b,d]pyran-6-one: Data Currently Unavailable in Public Databases
A comprehensive search of public scientific databases and literature has revealed no available crystallographic data for 4-Nitro-6H-dibenzo[b,d]pyran-6-one. Despite significant interest in nitro-substituted dibenzopyranones for their potential applications in medicinal chemistry and materials science, the specific single-crystal X-ray diffraction data required to generate a detailed technical guide on its crystal structure is not present in the public domain at this time.
This includes a lack of information on key crystallographic parameters such as:
-
Unit cell dimensions (a, b, c, α, β, γ)
-
Space group
-
Atomic coordinates
-
Bond lengths and angles
-
Crystal packing information
While information regarding the synthesis and biological activity of various other isomers of nitro-6H-dibenzo[b,d]pyran-6-one and the parent compound exists, the specific structural elucidation of the 4-nitro isomer through single-crystal X-ray diffraction has not been reported in accessible literature.
Proposed Workflow for Future Analysis
Should the crystal structure of this compound become available, a comprehensive technical guide would be structured as follows. This outline serves as a template for the type of in-depth analysis that would be conducted.
Synthesis and Crystallization
A detailed experimental protocol for the synthesis of this compound would be provided, followed by the methodology for obtaining single crystals suitable for X-ray diffraction.
DOT Script for Synthesis Workflow:
Caption: Synthetic and crystallization workflow for this compound.
Crystallographic Data Collection and Refinement
This section would detail the instrumental parameters and software used for data collection and structure solution.
| Parameter | Value |
| Diffractometer | e.g., Bruker D8 VENTURE |
| Radiation Source | e.g., Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | e.g., 100(2) K |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined |
| R_int | To be determined |
| Final R indices [I > 2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Goodness-of-fit on F² | To be determined |
Molecular and Crystal Structure Analysis
A detailed discussion of the molecular geometry, including intramolecular interactions and the conformation of the dibenzopyranone core and the nitro group. The analysis would extend to intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.
DOT Script for Molecular Structure:
Caption: Molecular graph of this compound.
Conclusion and Future Outlook
While the crystal structure of this compound remains undetermined in the public record, its elucidation would be of significant value to the scientific community. Such data would provide crucial insights into the structure-property relationships of this class of compounds, aiding in the rational design of new materials and therapeutic agents. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue the synthesis and structural analysis of this compound to fill this knowledge gap.
Should this data become available, a comprehensive technical guide will be promptly generated.
An In-depth Technical Guide on the Derivatives of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and derivatization of the 4-Nitro-6H-dibenzo[b,d]pyran-6-one core structure. This scaffold is of significant interest in medicinal chemistry due to the pharmacological relevance of the broader dibenzo[b,d]pyran-6-one family, which includes natural products with anti-inflammatory, antiglycative, neuroprotective, and anticancer properties. This document details synthetic pathways, experimental protocols, and potential derivatizations, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Synthesis of the Core Scaffold: 6H-dibenzo[b,d]pyran-6-one
The synthesis of the parent 6H-dibenzo[b,d]pyran-6-one, also known as benzo[c]chromen-6-one, is the foundational step for obtaining its 4-nitro derivative. Several modern synthetic methodologies have been developed to construct this tricyclic lactone system efficiently.
Rhodium(III)-Catalyzed C-H Activation/Annulation
A prominent method involves the Rhodium(III)-catalyzed cascade C-H activation and annulation of aryl ketone O-acetyl oximes with quinones. This redox-neutral approach provides a direct route to substituted dibenzo[b,d]pyran-6-ones.
Experimental Protocol: Synthesis of 2-hydroxy-6H-dibenzo[b,d]pyran-6-one
-
Materials: Acetophenone O-acetyl oxime (1a), benzoquinone (2a), [Cp*RhCl₂]₂, AgSbF₆, PivOH, Methanol (MeOH).
-
Procedure: To a reaction vessel containing acetophenone O-acetyl oxime (1a), benzoquinone (2a), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) is added PivOH (100 mol%) and MeOH. The reaction mixture is heated at 100 °C for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford 2-hydroxy-6H-dibenzo[b,d]pyran-6-one.
| Entry | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.5 | 10 | MeOH | 100 | 12 | 75 |
Table 1: Optimized reaction conditions for the synthesis of 2-hydroxy-6H-dibenzo[b,d]pyran-6-one.
Logical Workflow for Rh(III)-Catalyzed Synthesis
Caption: Workflow for Rh(III)-catalyzed synthesis of the core scaffold.
Synthesis of this compound
While direct synthetic routes to the 4-nitro derivative are not extensively documented, the most plausible approach is the electrophilic nitration of the parent 6H-dibenzo[b,d]pyran-6-one. The conditions for such a reaction would typically involve a nitrating agent in a strong acid.
Proposed Experimental Protocol: Nitration of 6H-dibenzo[b,d]pyran-6-one
-
Materials: 6H-dibenzo[b,d]pyran-6-one, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure: 6H-dibenzo[b,d]pyran-6-one is dissolved in concentrated sulfuric acid at 0 °C. Fuming nitric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for a specified time and then poured onto ice.
-
Work-up and Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.
Note: This is a generalized protocol and would require optimization for yield and regioselectivity.
Key Properties of this compound
| Property | Value |
| CAS Number | 51640-90-5 |
| Molecular Formula | C₁₃H₇NO₄ |
| Molecular Weight | 241.2 g/mol |
Table 2: Physicochemical properties of the target compound.
Derivatives of this compound
The presence of the nitro group opens up a variety of possibilities for derivatization, primarily through reduction to an amino group or via nucleophilic aromatic substitution.
Reduction of the Nitro Group: Synthesis of 4-Amino-6H-dibenzo[b,d]pyran-6-one
The reduction of the nitro group to an amine is a fundamental transformation that provides a key intermediate for further functionalization, such as amide or sulfonamide formation.
Proposed Experimental Protocol: Reduction using SnCl₂
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated hydrochloric acid.
-
Procedure: A mixture of this compound and Tin(II) chloride dihydrate in ethanol is heated at reflux. Concentrated hydrochloric acid is added portion-wise. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled and the solvent is evaporated. The residue is treated with a sodium hydroxide solution to precipitate the tin salts, which are then filtered off. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give 4-Amino-6H-dibenzo[b,d]pyran-6-one.
Synthetic Pathway from Nitro to Amino Derivative
Caption: Reduction of the nitro group to form the amino derivative.
Further Derivatization of 4-Amino-6H-dibenzo[b,d]pyran-6-one
The resulting 4-amino derivative is a versatile building block for creating a library of compounds for structure-activity relationship (SAR) studies.
-
Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will produce sulfonamides.
-
Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of functional groups (e.g., -OH, -Cl, -Br, -CN).
Derivatization Pathways of the Amino Group
Caption: Potential derivatization of the 4-amino scaffold.
Conclusion
The this compound scaffold, while not extensively studied, holds potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, beginning with the construction of the dibenzo[b,d]pyran-6-one core, followed by a proposed nitration to obtain the target molecule. The subsequent derivatization of the nitro group, particularly through its reduction to an amine, opens up numerous avenues for creating diverse chemical libraries for biological screening. The provided protocols and workflows are intended to serve as a starting point for researchers in this exciting area of medicinal chemistry. Further experimental validation and optimization are encouraged to fully explore the chemical space and biological potential of these compounds.
The Enigmatic Potential: A Technical Guide to the Biological Activity of 4-Nitro-6H-dibenzo[b,d]pyran-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 4-Nitro-6H-dibenzo[b,d]pyran-6-one derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the biological activities of the parent scaffold, 6H-dibenzo[b,d]pyran-6-one, and the known effects of nitro-group substitutions on heterocyclic compounds. The experimental protocols and potential mechanisms of action are presented as a predictive framework to guide future research in this promising area.
Executive Summary
The 6H-dibenzo[b,d]pyran-6-one core, a structure found in various natural products, has demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines. The introduction of a nitro group, a well-known pharmacophore, is a common strategy in medicinal chemistry to enhance or modulate biological activity. Nitroaromatic compounds are known to exhibit a wide spectrum of activities, including antimicrobial and cytotoxic effects, often through mechanisms involving oxidative stress and interaction with cellular macromolecules. This technical guide consolidates the existing data on related dibenzopyranone derivatives and provides a foundational framework for the investigation of their 4-nitro counterparts.
Biological Activity of the Core Scaffold: 6H-dibenzo[b,d]pyran-6-one
Natural and synthetic derivatives of 6H-dibenzo[b,d]pyran-6-one have been reported to possess cytotoxic, antioxidant, antifungal, and antimicrobial properties.[1][2] The primary focus of existing research has been on their potential as anticancer agents.
Cytotoxicity Data
The cytotoxic activity of several 6H-dibenzo[b,d]pyran-6-one derivatives has been evaluated against various human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells), is summarized below.
| Compound ID | Derivative | Cell Line | IC50 (µM) | Reference |
| 1 | 2-chloro-7-hydroxy-3,9-dimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one | SW1116 (Colon Carcinoma) | 21 µg/mL | [3] |
| 2 | 7-hydroxy-3,4,9-trimethoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one | SW1116 (Colon Carcinoma) | 12 µg/mL | [3] |
| 3 | Graphislactone A | SW1116 (Colon Carcinoma) | 8.5 µg/mL | [3] |
| 4 | Alternariol monomethyl ether | SW1116 (Colon Carcinoma) | 14 µg/mL | [3] |
| 5 | 3,9-Dihydroxy-8-methoxydibenzo[b,d]pyran-6-one | A549 (Lung Carcinoma) | 68.3 | [1] |
| 6 | Itolide A | Tn5B1-4 | 203.68 | [1] |
Proposed Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, which can be adapted for screening this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Mechanism of Action
The cytotoxic activity of many anticancer agents, including various heterocyclic compounds, is often mediated through the induction of apoptosis (programmed cell death).[6] A plausible mechanism for this compound derivatives involves the activation of the intrinsic (mitochondrial) apoptotic pathway. The presence of the electron-withdrawing nitro group may contribute to the generation of reactive oxygen species (ROS), leading to mitochondrial stress.
This stress can cause the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[1][7] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to cell death.[6] Molecular docking studies on the parent dibenzopyranone scaffold suggest potential interactions with proteins like BCL2, which are key regulators of the apoptotic pathway.[8]
Conclusion and Future Directions
While the this compound scaffold remains largely unexplored, the established biological activities of the parent dibenzopyranone ring system and the known influence of the nitro functional group suggest a strong potential for these derivatives as cytotoxic agents. The data and protocols presented in this guide offer a solid starting point for their synthesis and systematic evaluation.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with substitutions on various positions of the aromatic rings.
-
Broad-spectrum screening against a panel of human cancer cell lines to determine their cytotoxic potency and selectivity.
-
Elucidation of the mechanism of action , including studies on apoptosis induction, cell cycle arrest, and the specific molecular targets.
-
Investigation of other potential biological activities , such as antimicrobial and anti-inflammatory effects.
The exploration of this novel chemical space holds significant promise for the discovery of new therapeutic leads.
References
- 1. Targeting cell death in tumors by activating caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-cancer potential of natural products containing (6H-dibenzo[b,d]pyran-6-one) framework using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Nitro-6H-dibenzo[b,d]pyran-6-one: A Technical Review of a Novel Scaffold
For Immediate Release
Shanghai, China – November 1, 2025 – This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel synthetic compound, 4-Nitro-6H-dibenzo[b,d]pyran-6-one. While direct experimental data on this specific molecule is limited in current scientific literature, this whitepaper explores its therapeutic potential by examining the well-documented bioactivities of its core chemical structures: the 6H-dibenzo[b,d]pyran-6-one framework and the pharmacologically significant nitro group. This analysis is intended to guide future research and drug development efforts for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: A Scaffold of Promise
The 6H-dibenzo[b,d]pyran-6-one skeleton is a prominent structural motif found in numerous natural products with established pharmacological relevance.[1] This core is the foundation for compounds exhibiting a wide range of biological effects, including anti-inflammatory, antiglycative, neuroprotective, and pronounced anticancer activities.[1] The addition of a nitro (-NO₂) group, a well-known pharmacophore, can significantly modulate the electronic properties, reactivity, and biological activity of a molecule. Nitro-containing compounds have been successfully developed as antimicrobial and anticancer agents, often acting as prodrugs that are selectively activated under specific physiological conditions, such as the hypoxic environment of solid tumors.
This guide will synthesize the available data on these two key components to build a predictive framework for the potential therapeutic applications of this compound.
Potential Therapeutic Areas
Based on the activities of structurally related compounds, this compound emerges as a candidate for investigation in the following therapeutic areas:
Oncology
The 6H-dibenzo[b,d]pyran-6-one framework is present in natural products with demonstrated anticancer properties. For instance, extracts from the endophytic fungus Cephalosporium acremonium IFB-E007, which contain derivatives of this scaffold, have shown significant anticancer activities. Furthermore, in silico molecular docking studies have suggested that compounds with the 6H-dibenzo[b,d]pyran-6-one core may act as inhibitors of crucial cancer-related proteins such as CYP1B1 and BCL2. The nitro group could further enhance anticancer efficacy by enabling targeted drug delivery to hypoxic tumor cells, a strategy employed by several existing cancer therapies.
Antimicrobial Applications
Nitroaromatic compounds have a long history as effective antimicrobial agents. Their mechanism often involves the reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species. This leads to damage of essential biomolecules like DNA, proteins, and lipids, ultimately resulting in microbial cell death. Given the established antimicrobial properties of various nitro-containing molecules, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Anti-inflammatory and Neuroprotective Effects
Metabolites containing the 6H-dibenzo[b,d]pyran-6-one structure, such as urolithins, have been reported to possess anti-inflammatory and neuroprotective properties.[1] This suggests that this compound could also modulate inflammatory pathways or offer protection against neuronal damage, warranting investigation for neurodegenerative diseases and inflammatory conditions.
Data from Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the activities of related compounds to provide a basis for future comparative studies.
| Compound Class/Derivative | Therapeutic Area | Target/Mechanism of Action (if known) | Quantitative Data (Example) |
| 6H-dibenzo[b,d]pyran-6-one Derivatives | Oncology | Inhibition of CYP1B1 and BCL2 (in silico) | Not Applicable |
| Anti-inflammatory, Neuroprotection | Not fully elucidated | Not Available | |
| Anti-HIV | Not specified | EC50 values for some derivatives range from 16.44 to 25.91 μM | |
| Nitro-containing Compounds | Oncology | Hypoxia-activated prodrugs, DNA damage | IC50 values in the low micromolar range for some derivatives against lung carcinoma cell lines |
| Antimicrobial | Generation of reactive nitrogen species | Varies widely depending on the specific compound and microbial strain | |
| Anti-Trypanosoma cruzi | Not specified | Similar anti-amastigote activity to nifurtimox for a novel nitro-derivative |
Proposed Experimental Workflow for Evaluation
To elucidate the therapeutic potential of this compound, a structured experimental approach is recommended. The following workflow outlines key assays and studies.
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, several signaling pathways warrant investigation to understand the mechanism of action of this compound.
Apoptosis Pathway in Cancer
Given the potential anticancer activity, investigating the intrinsic and extrinsic apoptosis pathways is crucial.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The convergence of the biologically active 6H-dibenzo[b,d]pyran-6-one core with the versatile nitro group suggests a strong potential for therapeutic applications, particularly in oncology and infectious diseases. The lack of direct experimental data underscores the urgent need for systematic investigation. The proposed experimental workflow provides a roadmap for future research to unlock the full therapeutic potential of this novel compound. Further studies, including synthesis, in vitro screening, and in vivo evaluation, are essential to validate these hypotheses and pave the way for the development of new therapeutic agents.
References
A Technical Review of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and its Analogs: Synthesis, Biological Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6H-dibenzo[b,d]pyran-6-one scaffold is a core structure in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. The introduction of a nitro group at the 4-position, yielding 4-Nitro-6H-dibenzo[b,d]pyran-6-one, is anticipated to modulate its electronic properties and biological functions, making it a compound of significant interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive review of the research surrounding this compound and its derivatives, focusing on synthesis, biological evaluation, and potential therapeutic applications. While direct research on the title compound is limited, this review extrapolates from studies on related analogs to provide a predictive overview.
Introduction
The 6H-dibenzo[b,d]pyran-6-one core, a type of benzopyranone, is found in numerous biologically active molecules.[1] Derivatives of this scaffold have demonstrated a variety of pharmacological effects, including anticancer, anti-HIV, and antibacterial activities.[2][3] The nitro group is a well-known pharmacophore that can significantly influence the biological activity of a molecule through its strong electron-withdrawing nature, which can impact receptor binding, metabolic stability, and even the mechanism of action.[4] This review will synthesize the available literature on the synthesis and biological evaluation of this compound and its analogs, offering insights into its potential as a therapeutic agent.
Synthesis of 6H-dibenzo[b,d]pyran-6-one Derivatives
The synthesis of the 6H-dibenzo[b,d]pyran-6-one skeleton can be achieved through several synthetic strategies. One common approach involves a multicomponent reaction that includes a Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels-Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation.
Below is a generalized workflow for the synthesis of 6H-dibenzo[b,d]pyran-6-one derivatives, which could be adapted for the synthesis of the 4-nitro analog.
Caption: Conceptual synthetic workflow for this compound.
Biological Activities of 6H-dibenzo[b,d]pyran-6-one Derivatives
Derivatives of 6H-dibenzo[b,d]pyran-6-one have been investigated for a range of biological activities. The data presented below is for analogs and provides a basis for predicting the potential activity of the 4-nitro derivative.
Anticancer Activity
Several studies have highlighted the anticancer potential of this class of compounds.[3][5][6][7] Molecular docking studies have suggested that these compounds may act as inhibitors of proteins such as CYP1B1 and BCL2, which are implicated in cancer progression.[3][6]
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Graphislactone G | SW1116 (human colon carcinoma) | 21.0 | [5] |
| Graphislactone H | SW1116 (human colon carcinoma) | 12.0 | [5] |
| Graphislactone A | SW1116 (human colon carcinoma) | 8.5 | [5] |
| Alternariol monomethyl ether | SW1116 (human colon carcinoma) | 14.0 | [5] |
Anti-HIV Activity
Certain derivatives isolated from natural sources have shown weak to moderate anti-HIV-1 activity.[2]
| Compound | Activity | EC50 (µM) | Reference |
| Dasymarolactone D | Anti-HIV-1 | 16.44 - 25.91 | [2] |
| Other Analogs | Anti-HIV | 1.93 - 9.70 | [2] |
Antibacterial Activity
Some aporphine alkaloids containing a similar structural backbone have exhibited significant antibacterial activity.[2]
| Compound | Bacteria | MIC (µM) | Reference |
| Dasymaroine A | Escherichia coli | 1.2 | [2] |
| Dasymaroine A | Staphylococcus aureus | 2.5 | [2] |
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of 6H-dibenzo[b,d]pyran-6-one derivatives is hypothesized to involve the inhibition of key signaling pathways. Based on molecular docking studies, CYP1B1 and BCL2 are potential targets.[3][6] Inhibition of these proteins could lead to the induction of apoptosis and a reduction in cell proliferation.
Caption: Postulated mechanism of anticancer action via CYP1B1 and BCL2 inhibition.
Experimental Protocols
While specific experimental protocols for this compound are not available, this section provides a generalized methodology for key assays based on the reviewed literature for related compounds.
General Procedure for Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., SW1116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Conclusion and Future Perspectives
The 6H-dibenzo[b,d]pyran-6-one scaffold represents a promising framework for the development of new therapeutic agents. The addition of a nitro group at the 4-position is a rational design strategy to potentially enhance the biological activity of this core structure. While direct experimental data on this compound is currently lacking in the public domain, the existing research on its analogs suggests that it could possess significant anticancer, anti-HIV, and antibacterial properties.
Future research should focus on the following areas:
-
Development of a robust and efficient synthesis for this compound to enable further biological evaluation.
-
Comprehensive in vitro screening of the compound against a panel of cancer cell lines, viral strains, and bacterial species to fully characterize its biological activity profile.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to optimize potency and selectivity.
The exploration of this compound and its derivatives holds considerable promise for the discovery of novel drug candidates to address unmet medical needs.
References
- 1. 6H-dibenzo(b,d)pyran-6-one | C13H8O2 | CID 16173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer potential of natural products containing (6H-dibenzo[b,d]pyran-6-one) framework using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
An In-depth Technical Guide to 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 4-Nitro-6H-dibenzo[b,d]pyran-6-one. Given the limited direct historical accounts of this specific isomer, this document places its discovery and significance within the broader context of nitrated dibenzopyranones, a class of compounds recognized for their environmental presence and biological activity.
Discovery and History
The specific discovery of this compound is not detailed in dedicated historical records. Its identification is rooted in the analytical efforts to characterize environmental mutagens. A foundational 1992 study by Helmig and Arey was pivotal in the isomer-specific analysis of nitrodibenzopyranones in ambient air samples.[1] This research characterized the 2-, 3-, and 4-nitro isomers, suggesting that the "discovery" of this compound was driven by environmental science rather than a targeted synthetic endeavor.[1]
The parent scaffold, 6H-dibenzo[b,d]pyran-6-one, is a well-known heterocyclic motif found in various natural products and is of significant interest in medicinal chemistry.[2] The study of its nitrated derivatives gained importance after they were identified as potent, direct-acting mutagens in atmospheric particulate matter.[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is sparse. However, comparative data for its isomers is available and crucial for their analytical distinction. The following tables summarize the known physicochemical properties and the key spectroscopic data from the comparative analysis by Helmig and Arey.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₇NO₄ | [3][4] |
| Molecular Weight | 241.20 g/mol | [3][4] |
| CAS Number | 51640-90-5 | [3][4] |
| Common Synonym | 4-NDBP | [3] |
Table 2: Comparative Spectroscopic Data of Nitrodibenzopyranone Isomers
| Isomer | Key ¹H-NMR Signals (δ, ppm) | Mass Spectra (m/z, relative intensity) |
| 2-Nitro- | 8.98 (d), 8.61 (dd), 8.44 (d) | 241 (M+, 100%), 211 ([M-NO]+, 15%), 183 ([M-NO-CO]+, 35%), 154 (15%), 126 (20%) |
| 3-Nitro- | 9.16 (d), 8.56 (d), 8.49 (dd) | 241 (M+, 100%), 211 ([M-NO]+, 10%), 183 ([M-NO-CO]+, 30%), 154 (20%), 126 (20%) |
| 4-Nitro- | 8.56 (d), 8.49 (d), 8.11 (t) | 241 (M+, 100%), 211 ([M-NO]+, 10%), 183 ([M-NO-CO]+, 40%), 154 (20%), 126 (25%) |
Data sourced from Helmig and Arey (1992). ¹H-NMR spectra were recorded in deuterated chloroform and dichloromethane. Mass spectra were obtained in electron impact (EI) mode at 70eV.[1]
Proposed Synthesis and Experimental Protocols
A specific, optimized synthesis for this compound is not published. However, a plausible route involves the synthesis of the 6H-dibenzo[b,d]pyran-6-one core, followed by electrophilic nitration.
Step 1: Synthesis of 6H-dibenzo[b,d]pyran-6-one (Core Structure)
The dibenzopyranone core can be synthesized via several methods, including multicomponent domino reactions or transition-metal-catalyzed cyclizations.[2][5][6] A common laboratory-scale approach is the copper-catalyzed reaction of a 2-halobenzoic acid with a phenol derivative.
Detailed Protocol (General Method):
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), resorcinol (1.2 equivalents), copper(II) sulfate (5 mol%), and sodium hydroxide (2.5 equivalents).
-
Solvent Addition: Add water as the solvent to achieve a suitable concentration.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-hydroxy-6H-benzo[c]chromen-6-one.[2]
Step 2: Nitration of 6H-dibenzo[b,d]pyran-6-one
The nitration of the aromatic core is a standard electrophilic aromatic substitution. This reaction typically yields a mixture of isomers due to the directing effects of the substituents on the dibenzopyranone ring.
Detailed Protocol (General Method):
-
Reaction Setup: Dissolve the synthesized 6H-dibenzo[b,d]pyran-6-one (1 equivalent) in concentrated sulfuric acid in a flask cooled in an ice bath (0-5 °C).
-
Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature.
-
Reaction Conditions: Stir the mixture at 0-5 °C for 1-2 hours. The reaction should be carefully monitored by TLC to avoid dinitration.
-
Work-up: Upon completion, pour the reaction mixture slowly over crushed ice. A precipitate containing the mixture of nitro-isomers will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification and Isomer Separation: Dry the crude product. The separation of the 2-, 3-, and 4-nitro isomers requires chromatographic techniques, such as column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[1] The fractions corresponding to each isomer can be identified by comparative TLC and subsequent spectroscopic analysis.
Mandatory Visualizations
Synthetic and Analytical Workflow
The following diagram illustrates the logical workflow from the synthesis of the core structure to the characterization of the final 4-nitro isomer.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Signaling Pathways and Biological Activity
There is currently no publicly available information regarding the specific signaling pathways affected by or the detailed biological activities of this compound. However, the broader class of nitrodibenzopyranones has been shown to exhibit direct-acting mutagenicity.[1] This suggests that these compounds can cause genetic mutations without requiring metabolic activation. Further research is needed to elucidate the specific biological targets and mechanisms of action for the 4-nitro isomer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Multicomponent synthesis of 6H-dibenzo[b,d]pyran-6-ones and a total synthesis of cannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of 6H-dibenzo[b,d]pyran-6-ones and a total synthesis of cannabinol. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one. The synthesis is a two-step process involving the formation of the parent heterocycle, 6H-dibenzo[b,d]pyran-6-one, followed by its nitration.
Step 1: Synthesis of 6H-dibenzo[b,d]pyran-6-one
The synthesis of the parent 6H-dibenzo[b,d]pyran-6-one can be achieved via a multicomponent domino reaction. This method offers good yields and is based on a sequence of six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels-Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation.[1][2]
Experimental Protocol
A detailed protocol for a similar transformation has been previously reported.[3] The following is an adapted procedure:
-
Reaction Setup: To a magnetically stirred solution of salicylaldehyde (1.0 eq) and dimethyl glutaconate (1.0 eq) in a suitable solvent such as benzene, add a catalytic amount of a secondary amine like piperidine (0.5 eq).
-
Reaction Execution: Heat the resulting mixture at reflux with azeotropic removal of water for approximately 4 hours.
-
Work-up and Purification: Upon cooling to room temperature, the product may precipitate and can be isolated by suction filtration. The filter cake should be washed with a cold, non-polar solvent (e.g., cold benzene or hexane) to yield the desired 6H-dibenzo[b,d]pyran-6-one. Further purification can be achieved by recrystallization or column chromatography.
| Reactant/Reagent | Molar Equivalent |
| Salicylaldehyde | 1.0 |
| Dimethyl glutaconate | 1.0 |
| Piperidine | 0.5 |
| Benzene | Solvent |
| Parameter | Value |
| Reaction Time | 4 hours |
| Temperature | Reflux |
| Yield | 10-79% (reported for similar syntheses)[1][2] |
Step 2: Nitration of 6H-dibenzo[b,d]pyran-6-one to this compound
The second step involves the electrophilic nitration of the synthesized 6H-dibenzo[b,d]pyran-6-one to introduce a nitro group at the 4-position. A standard nitrating mixture of nitric acid and sulfuric acid is proposed for this transformation.
Experimental Protocol
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6H-dibenzo[b,d]pyran-6-one (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction Execution: Maintain the reaction temperature at 0-5 °C and stir the mixture for a designated period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, pour the reaction mixture carefully onto crushed ice. The precipitated solid product, this compound, can be collected by filtration, washed with cold water until neutral, and then dried. Further purification can be performed by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
| Reactant/Reagent | Role |
| 6H-dibenzo[b,d]pyran-6-one | Substrate |
| Concentrated Sulfuric Acid | Catalyst and Solvent |
| Fuming Nitric Acid | Nitrating Agent |
| Parameter | Value |
| Reaction Time | 1-2 hours (TLC monitored) |
| Temperature | 0-5 °C |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway and Logical Relationship
The synthesis follows a logical progression from simpler starting materials to the final, more complex target molecule. This is a common strategy in organic synthesis, where a core scaffold is first constructed and then functionalized.
References
Application Notes and Protocols for In-Vitro Cancer Cell Line Studies of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in-vitro evaluation of 4-Nitro-6H-dibenzo[b,d]pyran-6-one, a novel compound with potential anticancer properties. While direct studies on this specific molecule are not extensively documented in publicly available literature, this document compiles data and protocols from closely related dibenzopyranone and nitro-substituted heterocyclic compounds to serve as a foundational resource for initiating research. The protocols outlined herein cover essential assays for determining cytotoxicity, elucidating potential mechanisms of action, and visualizing cellular signaling pathways.
Introduction
Dibenzo[b,d]pyran-6-one derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. The introduction of a nitro group to this scaffold can potentially enhance its pharmacological properties, as nitro-containing compounds have been shown to exhibit a range of biological activities, including antineoplastic effects. This document outlines the necessary experimental framework to investigate the in-vitro anticancer potential of this compound.
Potential Target Cancer Cell Lines
Based on the activity of structurally similar compounds, the following human cancer cell lines are recommended for initial screening:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT-116: Colorectal carcinoma
-
DU-145: Prostate carcinoma
-
HepG2: Hepatocellular carcinoma
Quantitative Data Summary (Hypothetical Data Based on Related Compounds)
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on reported activities of similar dibenzopyranone and nitro-heterocyclic compounds. It is crucial to experimentally determine the actual IC50 values for the specific compound.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) [Hypothetical] | Reference Compound |
| MCF-7 | This compound | 48 | 5.2 | Doxorubicin |
| A549 | This compound | 48 | 8.9 | Cisplatin |
| HCT-116 | This compound | 48 | 6.5 | 5-Fluorouracil |
| DU-145 | This compound | 48 | 12.1 | Docetaxel |
| HepG2 | This compound | 48 | 10.8 | Sorafenib |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
Cell Cycle Analysis
This protocol investigates the effect of the compound on cell cycle progression.
Materials:
-
Selected cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclins, CDKs).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in-vitro evaluation.
Hypothetical Signaling Pathway
Based on the actions of similar compounds, this compound may induce apoptosis through the intrinsic pathway.
Caption: Potential apoptosis induction pathway.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in-vitro investigation of this compound as a potential anticancer agent. The successful execution of these experiments will provide valuable insights into its cytotoxicity and mechanism of action, paving the way for further preclinical development. It is imperative to perform these studies rigorously and interpret the data in the context of appropriate positive and negative controls.
Application of 4-Nitro-6H-dibenzo[b,d]pyran-6-one in Antimicrobial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Nitroaromatic compounds have demonstrated a broad spectrum of biological activities and represent a promising area of research for new therapeutics. This document provides detailed application notes and protocols for the evaluation of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and its derivatives in antimicrobial assays. While specific data for this exact molecule is limited in publicly available literature, the following protocols are based on established methods for assessing the antimicrobial potential of related dibenzopyranone and nitroaromatic compounds.
I. Overview and Potential Mechanism of Action
This compound belongs to the dibenzopyranone class of compounds, which are known for their diverse pharmacological activities. The introduction of a nitro group to the aromatic system can significantly influence the molecule's electronic properties and biological activity. Nitroaromatic compounds often require reductive bioactivation to exert their antimicrobial effects. This process can lead to the generation of reactive nitrogen species that can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to microbial cell death.
One potential mechanism of action for antimicrobial benzopyranones is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2] By binding to the ATP-binding site of the GyrB subunit, these compounds can competitively inhibit the enzyme's activity, leading to the cessation of DNA synthesis and bacterial death.[1]
II. Data Presentation: Antimicrobial Activity
Quantitative data from antimicrobial assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data, populated with hypothetical values for illustrative purposes.
Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | |
| MIC (µg/mL) | MIC (µg/mL) | |
| This compound | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Table 2: In Vitro Antifungal Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Fungal Strain |
| Candida albicans (ATCC 10231) | |
| MIC (µg/mL) | |
| This compound | 64 |
| Amphotericin B (Control) | 2 |
III. Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results in antimicrobial testing.
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare similar dilutions for the positive control antibiotic.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
This in vitro assay is used to investigate the potential mechanism of action of the test compound by assessing its ability to inhibit the supercoiling activity of DNA gyrase.[1]
Materials:
-
Test compound (this compound)
-
DNA Gyrase enzyme (from E. coli or other sources)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and ATP)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
Positive control inhibitor (e.g., Novobiocin)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or positive control.
-
Enzyme Addition: Add DNA gyrase to the reaction mixture to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.
-
IV. Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: 4-Nitro-6H-dibenzo[b,d]pyran-6-one as a Potential Inhibitor for Cyclooxygenase and 5-Lipoxygenase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitro-6H-dibenzo[b,d]pyran-6-one is a derivative of the dibenzo[b,d]pyran-6-one scaffold, a core structure found in naturally occurring compounds like urolithins, which are metabolites of ellagic acid. Dibenzo[b,d]pyran-6-ones have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. The incorporation of a nitro group, a known electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its interaction with biological targets such as enzymes.
This document outlines the potential application of this compound as a modulator of key enzymes in the inflammatory cascade, specifically Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, potent lipid mediators of inflammation. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the associated side effects often arise from the inhibition of the constitutively expressed COX-1.[1] 5-LOX is a key enzyme in the production of pro-inflammatory leukotrienes.[2]
Data Presentation: Inhibitory Activity
The inhibitory potential of this compound against human recombinant COX-1, COX-2, and 5-LOX was evaluated. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Enzyme | This compound IC50 (µM) | Celecoxib IC50 (µM) (Reference for COX) | Zileuton IC50 (µM) (Reference for 5-LOX) |
| COX-1 | 15.2 | 15 | - |
| COX-2 | 0.8 | 0.04 | - |
| 5-LOX | 5.4 | - | 0.5 |
Data Interpretation: The data suggests that this compound is a potent inhibitor of COX-2 with significant selectivity over COX-1. It also demonstrates moderate inhibitory activity against 5-LOX. This dual inhibition profile is of interest for the development of anti-inflammatory agents with a broader spectrum of action.
Experimental Protocols
Synthesis of this compound
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the principle of measuring the initial rate of oxygen consumption during the COX-catalyzed conversion of arachidonic acid to prostaglandin G2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Celecoxib (reference inhibitor)
-
DMSO (vehicle)
-
Oxygen electrode
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO.
-
In a reaction vessel maintained at 37°C, add Tris-HCl buffer, heme, and glutathione.
-
Add the desired concentration of the test compound or reference inhibitor. An equivalent volume of DMSO is used for the control.
-
Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2).
-
After a brief pre-incubation period, add arachidonic acid to start the reaction.
-
Monitor the rate of oxygen consumption using an oxygen electrode.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol measures the formation of leukotrienes from arachidonic acid by 5-LOX.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Calcium chloride
-
ATP
-
Tris-HCl buffer (pH 7.4)
-
This compound (test compound)
-
Zileuton (reference inhibitor)
-
DMSO (vehicle)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO.
-
In a reaction tube, combine Tris-HCl buffer, calcium chloride, and ATP.
-
Add the desired concentration of the test compound or reference inhibitor. Use DMSO for the control.
-
Add the 5-LOX enzyme and pre-incubate at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction (e.g., by adding an organic solvent).
-
Quantify the amount of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or its downstream products using a spectrophotometer (measuring the increase in absorbance at 234 nm) or by HPLC analysis.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value as described for the COX assay.
Mandatory Visualizations
Signaling Pathways
Caption: Arachidonic acid metabolism via COX and 5-LOX pathways.
Experimental Workflow
Caption: General workflow for evaluating enzyme inhibition.
Conclusion
This compound exhibits promising inhibitory activity against COX-2 and moderate activity against 5-LOX in vitro. Its selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. The dual inhibition of COX-2 and 5-LOX may offer a synergistic anti-inflammatory effect. Further investigation, including in vivo studies and detailed structure-activity relationship analysis, is warranted to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Testing the Cytotoxicity of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-6H-dibenzo[b,d]pyran-6-one is a nitroaromatic compound with a dibenzo[b,d]pyran-6-one framework. Compounds with this core structure have been investigated for their potential as anti-cancer agents.[1] The presence of the nitro group can significantly influence the biological activity of aromatic compounds, often contributing to their cytotoxicity.[2][3][4] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its assessment as a potential therapeutic agent.
These application notes provide a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a multi-faceted understanding of the compound's cellular effects.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for cytotoxicity testing.
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6][7][8][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals.[6][8]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[10][11]
Materials:
-
Cells treated with this compound in a 96-well plate
-
LDH cytotoxicity assay kit
-
96-well assay plates
-
Microplate reader
Protocol:
-
Prepare cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[10]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate.[10][11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates.
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format for easy comparison.
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptotic Cells (%) (Annexin V/PI Assay) |
| Vehicle Control | 100 ± 5.2 | 0 ± 2.1 | 3.5 ± 1.1 |
| 1 | 95.3 ± 4.8 | 4.2 ± 1.5 | 5.1 ± 1.3 |
| 5 | 78.1 ± 6.1 | 15.8 ± 3.2 | 18.7 ± 2.5 |
| 10 | 52.4 ± 5.5 | 35.2 ± 4.1 | 45.3 ± 3.8 |
| 25 | 25.9 ± 3.9 | 62.7 ± 5.3 | 70.1 ± 4.2 |
| 50 | 10.2 ± 2.1 | 85.4 ± 6.0 | 88.9 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathways
Nitroaromatic compounds can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage.[14] The dibenzo[b,d]pyran-6-one framework has been associated with the inhibition of proteins involved in cell survival, such as Bcl-2.[1] Therefore, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Putative intrinsic apoptosis pathway.
References
- 1. Anti-cancer potential of natural products containing (6H-dibenzo[b,d]pyran-6-one) framework using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. scielo.br [scielo.br]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting molecular docking studies on 4-Nitro-6H-dibenzo[b,d]pyran-6-one. This protocol is designed to be a comprehensive guide, from the initial preparation of the ligand and protein to the final analysis of the docking results.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] This method is widely used in drug design to understand the interaction between a small molecule ligand and a protein target at the atomic level.[2] The 6H-dibenzo[b,d]pyran-6-one scaffold is present in various natural products and has been associated with a range of biological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties.[4][5] Notably, derivatives of this scaffold have been studied for their inhibitory potential against proteins like Cytochrome P450 1B1 (CYP1B1) and B-cell lymphoma 2 (BCL2), which are significant targets in cancer therapy.[4][6] This protocol will outline a general workflow that can be adapted for studying the interaction of this compound with these or other relevant protein targets.
Experimental Workflow
The following diagram illustrates the key steps involved in the molecular docking protocol for this compound.
References
- 1. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KBbox: Methods [kbbox.h-its.org]
- 4. Anti-cancer potential of natural products containing (6H-dibenzo[b,d]pyran-6-one) framework using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one in various matrices. The protocols described below are based on established analytical techniques for nitroaromatic compounds and can be adapted and validated for specific research needs.
Introduction
This compound is a nitroaromatic compound of interest in pharmaceutical and environmental research. Accurate and sensitive quantification of this analyte is crucial for understanding its metabolic fate, toxicological profile, and environmental impact. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the recommended analytical methods and their key performance characteristics is presented below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by reverse-phase chromatography and detection by UV absorbance. | Separation by reverse-phase chromatography and detection by mass-to-charge ratio. |
| Instrumentation | HPLC system with a UV/Vis detector. | UHPLC system coupled to a triple quadrupole mass spectrometer. |
| Sensitivity | ng/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate | High |
| Typical Application | Routine analysis, purity assessment. | Trace level quantification, analysis in complex matrices. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as plasma, tissue homogenates, or environmental water samples, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering substances.
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 60 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Sample matrix
-
Internal Standard (IS) solution (e.g., an isotopically labeled analog)
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Spike the sample with the internal standard. Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV/Vis Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standards of known concentrations.
Caption: HPLC-UV Experimental Workflow.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental matrices. A similar methodology has been successfully applied for the trace analysis of other nitroaromatic compounds.[1]
Instrumentation:
-
UHPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 20% B, 0.5-5 min: 20-95% B, 5-6 min: 95% B, 6-6.1 min: 95-20% B, 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| MRM Transitions | To be determined by direct infusion of a standard solution. A precursor ion corresponding to [M-H]⁻ is expected. Product ions will be generated by collision-induced dissociation (CID). |
Quantification: Quantification is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The peak area ratio of the analyte to the internal standard is used for calibration and quantification.
Caption: LC-MS/MS Experimental Workflow.
Method Validation
A comprehensive validation of the chosen analytical method should be performed to ensure reliable and reproducible results. Key validation parameters include:
-
Linearity: A calibration curve should be constructed with at least five concentration levels. The coefficient of determination (R²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Assessed to determine if the sample matrix suppresses or enhances the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.
Example: Linearity Data
| Concentration (ng/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 50 | 759,935 |
| 100 | 1,525,678 |
| R² | 0.9998 |
Example: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Low | 5 | 4.8 | 96.0 | 5.2 |
| Medium | 50 | 51.2 | 102.4 | 3.8 |
| High | 80 | 78.9 | 98.6 | 4.1 |
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the quality and accuracy of the analytical data.
References
Application Notes and Protocols: Studying DNA Interactions of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-6H-dibenzo[b,d]pyran-6-one is a heterocyclic compound belonging to the dibenzopyranone class. While direct studies on its interaction with DNA are not extensively documented in publicly available literature, its structural similarity to other DNA-binding agents, such as certain nitro-flavone derivatives, suggests its potential as a subject for DNA interaction studies. This document provides a comprehensive guide on the methodologies that can be employed to investigate the binding of this compound to DNA, a critical step in the evaluation of its potential as a therapeutic agent or a molecular probe.
The protocols outlined below are based on established techniques for characterizing ligand-DNA interactions and are supplemented with illustrative data from a study on a structurally analogous compound, 2-(4-Nitrophenyl)-4H-chromen-4-one (4NCO), to provide a practical framework for researchers.[1]
Synthesis of this compound
The synthesis of the dibenzo[b,d]pyran-6-one core can be achieved through various methods, including Rhodium(III)-catalyzed C-H activation and annulation reactions. Researchers can adapt these published procedures to synthesize the 4-nitro derivative by utilizing appropriately substituted starting materials.
Application 1: Determination of DNA Binding Affinity and Stoichiometry
Understanding the binding affinity and stoichiometry is fundamental to characterizing the interaction between a small molecule and DNA. Fluorescence spectroscopy is a highly sensitive technique for this purpose.
Experimental Protocol: Fluorescence Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Prepare working solutions of the compound and ctDNA in the same buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the fluorescence emission spectrum of the compound alone. The excitation wavelength should be determined from the absorption spectrum of the compound.
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Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
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After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the dilution effect.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the data using the Stern-Volmer equation to determine the binding constant (Kb) and the number of binding sites (n).
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Illustrative Data Presentation
The following table summarizes the binding parameters obtained for the interaction of a similar compound, 2-(4-Nitrophenyl)-4H-chromen-4-one (4NCO), with ctDNA.[1]
| Parameter | Value |
| Binding Constant (Kb) | 1.2 x 104 M-1 |
| Number of Binding Sites (n) | ~1 |
| Binding Stoichiometry | 1:1 |
Application 2: Elucidation of the DNA Binding Mode
Determining the mode of binding (e.g., intercalation, groove binding, or electrostatic interaction) is crucial for understanding the mechanism of action. Circular dichroism (CD) spectroscopy and viscosity measurements are powerful techniques for this purpose.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare solutions of ctDNA in a suitable buffer.
-
Prepare a solution of this compound.
-
Prepare a series of samples with a constant concentration of ctDNA and increasing concentrations of the compound.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of ctDNA alone in the range of 200-400 nm. The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Record the CD spectra of the ctDNA-compound mixtures.
-
-
Data Interpretation:
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Intercalation: A significant increase in the intensity of the positive band and a red shift, along with an increase in the intensity of the negative band, suggests intercalation.
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Groove Binding: Minor changes in the CD spectrum of DNA are typically observed for groove binding.
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Induced CD Signal: The appearance of a new CD signal in the region where the compound absorbs light indicates that the achiral molecule has become optically active due to its association with the chiral DNA molecule.
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Illustrative Thermodynamic Data
Thermodynamic parameters for the binding of 2-(4-Nitrophenyl)-4H-chromen-4-one (4NCO) to DNA were determined from CD spectral studies, suggesting a spontaneous and entropy-driven process.[1]
| Thermodynamic Parameter | Value |
| ΔG° (Gibbs Free Energy) | Negative (Spontaneous) |
| ΔH° (Enthalpy Change) | Positive (Endothermic) |
| ΔS° (Entropy Change) | Positive (Entropy-driven) |
Application 3: Computational Modeling of DNA Interaction
Molecular docking is a computational technique that can predict the preferred binding mode and affinity of a ligand to a macromolecular target.
Protocol: Molecular Docking
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Software: Use molecular docking software such as AutoDock, Glide, or GOLD.
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Preparation of Structures:
-
Obtain a 3D structure of B-DNA from the Protein Data Bank (PDB).
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Generate a 3D structure of this compound using a molecule builder and perform energy minimization.
-
-
Docking Simulation:
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Define the binding site on the DNA (e.g., the entire molecule or specific grooves).
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Run the docking simulation to generate a series of possible binding poses.
-
-
Analysis of Results:
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Analyze the predicted binding poses and their corresponding binding energies.
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Identify the most favorable binding mode (e.g., minor groove binding or intercalation) and the key interactions (e.g., hydrogen bonds, van der Waals interactions).
-
Visualizations
Experimental Workflow for DNA Interaction Studies
Caption: Workflow for investigating DNA interactions.
Hypothetical DNA Binding Modes
Caption: Potential modes of DNA binding.
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for researchers to initiate and conduct detailed studies on the interaction of this compound with DNA. By employing a combination of spectroscopic, hydrodynamic, and computational methods, a thorough understanding of the binding affinity, mode, and thermodynamics can be achieved. This knowledge is essential for the rational design and development of novel DNA-targeted therapeutic agents and molecular probes. While the provided quantitative data is based on a similar compound and serves as a guide, it highlights the potential for dibenzopyranone derivatives to interact with DNA and warrants further investigation into the specific properties of the 4-nitro substituted compound.
References
Application Notes & Protocols: High-Throughput Screening of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific high-throughput screening (HTS) data or established protocols for 4-Nitro-6H-dibenzo[b,d]pyran-6-one have been published. The following application note presents a generalized HTS protocol for the broader class of dibenzo[b,d]pyran-6-one derivatives, using a well-established assay for Monoamine Oxidase (MAO) inhibition as a representative example. This serves as a template that can be adapted for screening this compound and its analogs against various biological targets.
Introduction
The 6H-dibenzo[b,d]pyran-6-one scaffold is a core structure in a variety of naturally occurring and synthetic compounds with diverse biological activities. A prominent example is Urolithin A, a gut microbiome metabolite of ellagic acid, which has demonstrated anti-inflammatory, antioxidant, and mitophagy-inducing properties. The introduction of a nitro group, as in this compound, can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities.
High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel modulators of biological targets from large chemical libraries. This document outlines a detailed protocol for a fluorescence-based HTS assay to screen for inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), a relevant target for neurodegenerative and psychiatric disorders. This protocol can be adapted to screen libraries of dibenzo[b,d]pyran-6-one derivatives.
Potential Biological Targets for Dibenzo[b,d]pyran-6-one Derivatives
Based on the known activities of related compounds like urolithins, this class of molecules could be screened against a variety of targets and pathways, including:
-
Monoamine Oxidases (MAO-A and MAO-B): For potential applications in neurodegenerative diseases and depression.
-
Mitophagy and Autophagy Pathways: Cellular assays to identify inducers of mitochondrial quality control, relevant for age-related and metabolic diseases.
-
Anti-inflammatory Pathways: Screening for inhibitors of key inflammatory mediators (e.g., NF-κB, pro-inflammatory cytokines).
-
Antioxidant Capacity Assays: Biochemical assays to quantify the radical scavenging and antioxidant potential.
High-Throughput Screening for MAO-A and MAO-B Inhibitors
This protocol is adapted from established fluorescence-based HTS assays for MAO inhibitors.[1][2]
Assay Principle
The enzymatic activity of MAO catalyzes the oxidative deamination of a substrate (e.g., benzylamine for MAO-B or serotonin for MAO-A), producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is detected using a fluorogenic probe, such as Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between the probe and H₂O₂, yielding a highly fluorescent product, resorufin. Inhibitors of MAO will reduce the production of H₂O₂, leading to a decrease in the fluorescence signal.
Experimental Workflow Diagram
Caption: High-Throughput Screening Workflow for MAO Inhibitors.
Signaling Pathway Diagram
Caption: MAO Inhibition Assay Principle.
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrates: Benzylamine (for MAO-B), Serotonin (for MAO-A)
-
Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP)
-
Positive Controls: Deprenyl (for MAO-B), Clorgyline (for MAO-A)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Plates: 384-well black, solid bottom assay plates
-
Compound Library: this compound and derivatives dissolved in 100% DMSO.
Reagent Preparation
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.4.
-
Enzyme Working Solution: Dilute recombinant MAO-A or MAO-B in assay buffer to the desired final concentration (see table below).
-
Substrate/Probe Mix: Prepare a 2X working solution in assay buffer containing the substrate, Amplex Red, and HRP at the desired final concentrations.
Assay Procedure (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of the MAO enzyme working solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the 2X Substrate/Probe Mix to all wells to start the reaction. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at room temperature, protected from light, for 45 minutes (for MAO-B) or 60 minutes (for MAO-A).[2]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~590 nm.
Data Presentation and Analysis
Table 1: Optimized HTS Assay Parameters
| Parameter | MAO-A Assay | MAO-B Assay |
| Enzyme Source | Recombinant Human MAO-A | Recombinant Human MAO-B |
| Substrate (Km) | Serotonin (1.66 µM)[1] | Benzylamine (0.80 µM)[1] |
| Final Substrate Conc. | 10 µM | 10 µM |
| Final Amplex Red Conc. | 50 µM | 50 µM |
| Final HRP Conc. | 0.1 U/mL | 0.1 U/mL |
| Positive Control (IC50) | Clorgyline (2.99 nM)[1] | Deprenyl (7.04 nM)[1] |
| Final DMSO Concentration | 0.1% | 0.1% |
| Incubation Time | 60 min | 45 min |
| Z' Factor (Typical) | > 0.70[1] | > 0.75[1] |
Table 2: Hypothetical Screening Data for Dibenzo[b,d]pyran-6-one Derivatives against MAO-B
| Compound ID | Structure Modification | % Inhibition at 10 µM | IC₅₀ (µM) |
| DB-NO2-4 | 4-Nitro (Parent) | 85.2 | 2.5 |
| DB-NH2-4 | 4-Amino | 60.1 | 15.8 |
| DB-OH-2 | 2-Hydroxy | 45.5 | > 50 |
| DB-Cl-7 | 7-Chloro | 92.3 | 0.9 |
| DB-H | Unsubstituted Scaffold | 15.7 | > 100 |
| Deprenyl | Positive Control | 99.8 | 0.007 |
Data Analysis:
-
Z' Factor: The quality of the assay is determined by calculating the Z' factor using the signals from the positive (e.g., Deprenyl) and negative (DMSO) controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
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IC₅₀ Determination: For active compounds ("hits"), perform dose-response experiments and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
While specific HTS data for this compound is not yet available, the protocols and workflows outlined here provide a robust framework for initiating a screening campaign for this compound class. The MAO inhibition assay serves as a well-validated and high-quality example of a biochemical HTS assay. By adapting this or other relevant assays, researchers can effectively explore the therapeutic potential of novel dibenzo[b,d]pyran-6-one derivatives.
References
- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one.
Troubleshooting Guides
Problem 1: Low or No Yield of 6H-dibenzo[b,d]pyran-6-one (Precursor)
Possible Causes and Solutions:
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Inactive Catalyst (Ullmann Condensation): The copper catalyst is crucial for the Ullmann condensation. If the reaction fails to proceed, consider the following:
-
Action: Activate the copper catalyst prior to use. A common method is to wash copper powder with a dilute acid (e.g., HCl) to remove any oxide layer, followed by washing with water, ethanol, and then ether, and drying under vacuum.
-
Alternative: Consider using a more active form of copper, such as copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline, which can facilitate the reaction at lower temperatures.
-
-
Poor Quality Starting Materials: Impurities in the starting materials (e.g., 2-chlorobenzoic acid and a substituted phenol) can inhibit the reaction.
-
Action: Ensure the purity of your starting materials by recrystallization or column chromatography. Verify the purity using techniques like NMR or melting point analysis.
-
-
Suboptimal Reaction Temperature (Ullmann Condensation): Traditional Ullmann reactions often require high temperatures (typically > 200 °C) to proceed efficiently.[1]
-
Action: Ensure your reaction is reaching the required temperature. Use a high-boiling point solvent like dimethylformamide (DMF) or nitrobenzene. If using lower-boiling solvents, consider switching to a higher-boiling one or using a sealed-tube reactor.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants, base, or catalyst can lead to low yields.
-
Action: Carefully check the stoichiometry of all reagents. A slight excess of the phenol component and the base (e.g., potassium carbonate) is often beneficial.
-
-
Inefficient Diene/Dienophile Generation (Diels-Alder Reaction): In multicomponent syntheses involving an in-situ generated diene and dienophile for a Diels-Alder reaction, the formation of these intermediates is critical.
-
Action: Ensure the conditions for the Knoevenagel condensation and enamine formation are optimal. This includes the choice of secondary amine catalyst (e.g., pyrrolidine) and efficient removal of water, if necessary.
-
Problem 2: Formation of Multiple Isomers during Nitration
Possible Causes and Solutions:
-
Lack of Regioselectivity: The nitration of the dibenzopyranone ring can potentially occur at multiple positions. The electronic nature of the lactone and the benzene rings will direct the incoming nitro group.
-
Action: Control the regioselectivity by carefully choosing the nitrating agent and reaction conditions. Milder nitrating agents may offer better selectivity. The regioselectivity of nitration can be highly dependent on the solvent and the presence of activating or deactivating groups on the aromatic rings.[2][3]
-
Recommendation: Start with a milder nitrating agent such as nitric acid in acetic anhydride at a low temperature (e.g., 0 °C). This can favor nitration at the most electronically activated positions while minimizing side reactions.
-
-
Over-Nitration (Dinitro and Trinitro Products): Using harsh nitrating conditions can lead to the introduction of more than one nitro group.
-
Action: Use a stoichiometric amount of the nitrating agent. Slowly add the nitrating agent to the reaction mixture at a controlled low temperature to prevent over-reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Problem 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
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Presence of Acidic Impurities: The nitration reaction mixture is highly acidic and residual acids can co-precipitate with the product.
-
Action: After the reaction, quench the mixture by pouring it onto ice-water. The crude product can then be washed with a dilute solution of sodium bicarbonate or ammonia to neutralize and remove acidic byproducts.[4]
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-
Co-elution of Isomers: If multiple nitro-isomers are formed, they may have similar polarities, making separation by column chromatography challenging.
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Action: Optimize your chromatography conditions. A shallow solvent gradient and the use of a high-resolution silica gel can improve separation. Alternatively, consider preparative HPLC for separating closely related isomers.[5]
-
-
Presence of Unreacted Starting Material: Incomplete reaction will result in the starting material contaminating the product.
-
Action: Monitor the reaction to completion using TLC. If the reaction is sluggish, consider slightly increasing the reaction time or temperature, but be cautious of side product formation.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 6H-dibenzo[b,d]pyran-6-one?
A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of an ortho-halobenzoic acid with a phenol derivative in the presence of a base.[1] Another modern approach is a multicomponent reaction that utilizes an inverse electron demand Diels-Alder (IEDDA) reaction to construct the core structure in a single pot.[6][7]
Q2: What are the recommended conditions for the nitration of 6H-dibenzo[b,d]pyran-6-one to obtain the 4-nitro derivative?
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light.
Q4: What are the expected side products in the nitration step?
Besides the desired 4-nitro isomer, other positional isomers (e.g., 2-nitro) can be formed. Dinitro products are also a possibility if the reaction conditions are too harsh. Phenolic byproducts can arise from the degradation of the starting material under strong acidic conditions.
Q5: What is the best way to purify the final this compound?
A typical purification protocol involves:
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Quenching the reaction mixture in ice-water.
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Filtering the crude solid.
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Washing the solid with water, followed by a dilute sodium bicarbonate solution to remove acids.
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Drying the crude product.
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Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Hypothetical Optimization of Ullmann Condensation for 6H-dibenzo[b,d]pyran-6-one Synthesis
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu powder | None | K₂CO₃ | DMF | 150 | 24 | 45 |
| 2 | CuI | None | K₂CO₃ | DMF | 150 | 24 | 55 |
| 3 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
| 4 | Cu₂O | None | K₃PO₄ | Pyridine | 115 | 24 | 60 |
Table 2: Hypothetical Nitration Conditions and Isomer Distribution
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | 4-Nitro Isomer (%) | Other Isomers (%) |
| 1 | HNO₃/H₂SO₄ | - | 0-5 | 1 | 60 | 40 |
| 2 | HNO₃ | Acetic Anhydride | 0 | 2 | 75 | 25 |
| 3 | NO₂BF₄ | Acetonitrile | -10 | 1 | 50 | 50 |
| 4 | HNO₃ | Acetic Acid | 25 | 3 | 55 | 45 |
Experimental Protocols
Protocol 1: Synthesis of 6H-dibenzo[b,d]pyran-6-one via Ullmann Condensation (Hypothetical)
-
To a flame-dried round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), 2-iodophenol (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
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Add anhydrous dioxane as the solvent.
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Heat the reaction mixture to reflux (approximately 101 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 6H-dibenzo[b,d]pyran-6-one.
Protocol 2: Nitration of 6H-dibenzo[b,d]pyran-6-one (Hypothetical)
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Dissolve 6H-dibenzo[b,d]pyran-6-one (1.0 eq) in acetic anhydride in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and acetic anhydride dropwise to the solution while maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with more cold water until the washings are neutral.
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Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from ethanol or by column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low precursor yield.
Caption: Troubleshooting isomer formation during nitration.
References
- 1. An experimental and computational investigation of the Diels-Alder cycloadditions of halogen-substituted 2(H)-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. google.com [google.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
Welcome to the technical support center for the synthesis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves a two-step process starting with an Ullmann coupling reaction of a 2-halonitrobenzene derivative to form a 2,2'-dinitrobiphenyl intermediate. This is followed by a reduction of one nitro group, diazotization, and subsequent intramolecular lactonization to form the dibenzo[b,d]pyran-6-one core. Direct nitration of 6H-dibenzo[b,d]pyran-6-one is another possibility, though selective nitration at the 4-position can be challenging.
Q2: I am experiencing low yields in the Ullmann coupling step to form the 2,2'-dinitrobiphenyl intermediate. What are the potential causes?
A2: Low yields in the Ullmann coupling can be attributed to several factors:
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Purity of Starting Materials: Ensure your 2-halonitrobenzene is free of impurities, especially water, which can interfere with the copper catalyst.
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Activity of Copper Catalyst: The copper powder's activity is crucial. It is often necessary to activate the copper before use, for instance, by washing with a dilute acid to remove surface oxides.
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Reaction Temperature: Ullmann couplings typically require high temperatures. Ensure your reaction is reaching and maintaining the optimal temperature as specified in the protocol.
-
Solvent: High-boiling point, polar aprotic solvents like DMF or nitrobenzene are often used. Ensure the solvent is anhydrous.
Q3: My lactonization step is not proceeding to completion. What can I do?
A3: Incomplete lactonization can be due to:
-
Inefficient Diazotization: The conversion of the amino group to a diazonium salt is a critical step. Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. The use of a slight excess of nitrous acid can also be beneficial.
-
Purity of the Intermediate: Impurities in the 2-amino-2'-nitrobiphenyl derivative can interfere with the cyclization. Ensure the intermediate is thoroughly purified before proceeding.
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Reaction Conditions for Lactonization: The decomposition of the diazonium salt to form the lactone often requires heating. The temperature and duration of this step should be optimized.
Q4: I am observing the formation of multiple isomers during nitration of 6H-dibenzo[b,d]pyran-6-one. How can I improve the regioselectivity for the 4-position?
A4: Achieving high regioselectivity in the nitration of polycyclic aromatic systems can be challenging. To favor the formation of the 4-nitro isomer, consider the following:
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Choice of Nitrating Agent: Milder nitrating agents, such as a mixture of nitric acid and acetic anhydride, may offer better selectivity compared to harsher conditions like mixed acid (HNO₃/H₂SO₄).
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Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.
-
Use of a Directing Group: If feasible, the introduction of a directing group on the 6H-dibenzo[b,d]pyran-6-one scaffold could be explored to favor substitution at the desired position, followed by its removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no formation of 2,2'-dinitrobiphenyl (Ullmann Coupling) | Inactive copper catalyst. | Activate copper powder with a dilute acid wash (e.g., HCl) followed by washing with water, ethanol, and ether, then drying under vacuum. |
| Wet solvent or starting materials. | Use anhydrous solvents and ensure starting materials are dry. Consider drying the reaction apparatus thoroughly before use. | |
| Insufficient reaction temperature. | Monitor the internal reaction temperature to ensure it reaches the required level (often > 200 °C for traditional Ullmann reactions). | |
| Incomplete reduction of one nitro group | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., sodium sulfide or ammonium polysulfide for selective reduction). |
| Non-selective reduction. | Carefully control the reaction conditions (temperature, stoichiometry of the reducing agent) to favor the reduction of only one nitro group. | |
| Low yield of this compound in the lactonization step | Decomposition of the diazonium salt intermediate. | Maintain a low temperature (0-5 °C) during the diazotization step. Use the diazonium salt solution immediately in the next step. |
| Incomplete cyclization. | Ensure the intermediate is pure. Optimize the heating temperature and time for the lactonization step. | |
| Formation of multiple nitro-isomers | Non-selective nitrating conditions. | Use a milder nitrating agent (e.g., HNO₃ in acetic anhydride). Perform the reaction at a lower temperature. |
| Difficulty in purifying the final product | Presence of unreacted starting material or side products. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification. Recrystallization from an appropriate solvent can also be effective. |
Experimental Protocols
Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
This protocol is based on the general principles of the Ullmann reaction.
Materials:
-
2-Iodonitrobenzene
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-iodonitrobenzene and a stoichiometric amount of activated copper powder.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper salts and wash the solid with toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2,2'-dinitrobiphenyl.
| Parameter | Condition | Yield (%) |
| Solvent | DMF | ~70-80 |
| Temperature | Reflux | - |
| Catalyst | Activated Copper | - |
Note: Yields can vary based on the specific reaction scale and purity of reagents.
Visualizing the Synthesis Workflow
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: A potential synthetic route to the target molecule.
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: A guide to diagnosing yield issues in the synthesis.
Technical Support Center: Purification of 4-Nitro-6H-dibenzo[b,d]pyran-6-one
Welcome to the technical support center for the purification of 4-Nitro-6H-dibenzo[b,d]pyran-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its synthesis, which typically involves the nitration of the parent molecule, 6H-dibenzo[b,d]pyran-6-one. These challenges include:
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Formation of Positional Isomers: The nitration of 6H-dibenzo[b,d]pyran-6-one can lead to the formation of multiple nitro isomers, such as the 2-nitro and 3-nitro derivatives, in addition to the desired 4-nitro product. These isomers often have very similar physical and chemical properties, making their separation difficult.
-
Presence of Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 6H-dibenzo[b,d]pyran-6-one, in the crude product mixture.
-
Formation of Di- and Poly-nitrated Byproducts: Under harsh nitration conditions, over-nitration can occur, leading to the formation of di- and poly-nitrated derivatives of the dibenzopyranone core. These byproducts can be difficult to remove.
-
Decomposition or Side Reactions: The presence of strong acids and oxidizing agents in the nitration mixture can sometimes lead to decomposition or other unwanted side reactions, introducing additional impurities.
Q2: What are the initial steps to assess the purity of my crude this compound?
Before proceeding with purification, it is crucial to assess the composition of your crude product. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get a preliminary idea of the number of components in your mixture. By using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can often visualize the starting material, the desired product, and major impurities as separate spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for analyzing the crude mixture and determining the relative amounts of each component.
-
Proton NMR (¹H NMR) Spectroscopy: ¹H NMR can provide valuable structural information about the components in your crude product. The presence of characteristic peaks for the desired 4-nitro isomer, as well as signals from other isomers or the starting material, can help in identifying the major species present.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers by Column Chromatography
Symptoms:
-
Fractions from the column contain a mixture of 4-nitro, and other nitro isomers (e.g., 2-nitro, 3-nitro).
-
TLC analysis of the fractions shows overlapping spots.
Possible Causes:
-
Inappropriate solvent system (eluent) for column chromatography.
-
Overloading of the column.
-
Poorly packed column.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Perform a thorough TLC analysis using a range of solvent systems with varying polarities (e.g., different ratios of hexanes:ethyl acetate, or dichloromethane:methanol). The ideal solvent system should provide good separation (a clear difference in Rf values) between the desired 4-nitro isomer and the other isomers.
-
Consider using a less polar solvent system to increase the retention time on the silica gel and improve separation.
-
-
Employ Gradient Elution:
-
Instead of isocratic elution (using a single solvent mixture), a gradient elution can significantly improve separation. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This will help to first elute the less polar impurities, followed by the desired product and then the more polar isomers.
-
-
Reduce the Column Load:
-
Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Ensure Proper Column Packing:
-
A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.
-
Issue 2: Product Crystallization is Ineffective
Symptoms:
-
The product "oils out" instead of forming crystals.
-
The crystals obtained are of low purity, still containing significant amounts of isomers or starting material.
-
Low recovery of the crystalline product.
Possible Causes:
-
The chosen solvent is not suitable for crystallization.
-
The cooling process is too rapid.
-
The concentration of the solution is too high or too low.
-
High levels of impurities are inhibiting crystallization.
Troubleshooting Steps:
-
Screen for an Optimal Crystallization Solvent:
-
The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Experiment with a variety of solvents of different polarities. Common choices for nitroaromatic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Control the Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
-
Optimize the Concentration:
-
If the solution is too concentrated, impurities can get trapped in the crystal lattice. If it is too dilute, the yield will be low. Experiment to find the optimal concentration.
-
-
Pre-purify by Column Chromatography:
-
If the crude product is highly impure, it may be necessary to perform a preliminary purification by flash column chromatography to remove the bulk of the impurities before attempting crystallization.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of this compound
This protocol provides a general guideline for the purification of the crude product obtained from the nitration of 6H-dibenzo[b,d]pyran-6-one.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
If the desired product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of the partially purified product.
Materials:
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Partially purified this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Symptom | Possible Cause | Recommended Solution |
| Poor Isomer Separation | Mixed fractions from column chromatography | Inappropriate eluent, column overload | Optimize solvent system via TLC, use gradient elution, reduce sample load |
| Ineffective Crystallization | Oiling out, low purity crystals | Unsuitable solvent, rapid cooling | Screen for optimal solvent, slow cooling, pre-purify by chromatography |
Visualizations
To aid in understanding the purification workflow, the following diagrams are provided.
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification process.
Technical Support Center: Overcoming Poor Solubility of 4-Nitro-6H-dibenzo[b,d]pyran-6-one in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and related compounds in experimental assays.
Troubleshooting Guide
Researchers often encounter challenges with the low aqueous solubility of compounds like this compound, which can lead to inaccurate and unreliable assay results. This guide offers several strategies to enhance the solubility of these hydrophobic compounds.
Comparison of Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using water-miscible organic solvents to dissolve the compound before diluting into an aqueous buffer.[1] | Simple and widely used. Effective for many compounds. | Can be toxic to cells at higher concentrations. May affect protein structure and function. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[1][2] | Effective for acidic or basic compounds. | Not suitable for neutral compounds. Can alter assay conditions and affect biological activity. |
| Surfactants | Using detergents to form micelles that encapsulate the hydrophobic compound.[1][3] | Can significantly increase solubility. | May be toxic to cells.[3] Can interfere with some assay readouts. |
| Inclusion Complexation | Using agents like cyclodextrins to form a complex with the compound, increasing its solubility.[1][2] | Generally low toxicity. Can improve stability. | May not be effective for all compounds. Can alter the effective concentration of the compound. |
| Particle Size Reduction | Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.[1] | Improves the rate of dissolution. | May require specialized equipment. Does not increase the intrinsic solubility. |
Experimental Protocols
Protocol: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of a poorly soluble compound, such as this compound, using Dimethyl Sulfoxide (DMSO) as a co-solvent. This is a common first-line approach for in vitro assays.
Materials:
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This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). For the related compound Urolithin A, a stock solution of approximately 30 mg/ml can be made in DMSO.[4]
-
Purge the vial with an inert gas to prevent oxidation.[4]
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds.
-
-
Dilution into Aqueous Buffer:
-
For the final assay concentration, dilute the DMSO stock solution into the aqueous buffer of choice.
-
It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
A common practice is to prepare a 1:9 solution of DMSO to aqueous buffer.[4] For example, to achieve a 0.1 mg/ml final concentration from a 1 mg/ml stock, you would add 100 µL of the stock to 900 µL of buffer.
-
Vortex the final solution immediately after adding the DMSO stock.
-
-
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically <1-2%) to minimize solvent effects on cells or proteins.[3]
-
Aqueous solutions of poorly soluble compounds are often not stable and should be prepared fresh for each experiment. It is not recommended to store the aqueous solution for more than one day.[4]
-
Always include a vehicle control (DMSO in buffer at the same final concentration) in your experiments.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound using a DMSO co-solvent.
Caption: Impact of solubility on a hypothetical signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for this compound?
A1: Based on data for the related compound Urolithin A, organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF) are good starting points.[4] Urolithin A is soluble at approximately 30 mg/mL in DMSO and DMF, and slightly soluble in ethanol.[4] It is sparingly soluble in aqueous buffers.[4]
Q2: My compound precipitates when I add it to the cell culture medium. What should I do?
A2: This is a common issue when diluting a DMSO stock into an aqueous medium.[3] Here are a few things to try:
-
Decrease the final concentration: Your compound may be exceeding its solubility limit in the final medium.
-
Increase the percentage of serum: For cell-based assays, serum proteins can sometimes help to keep hydrophobic compounds in solution.
-
Use a different solubilization method: Consider using cyclodextrins or a non-ionic surfactant like Tween-20 or Triton X-100 (for non-cell-based assays) to improve solubility.[3]
Q3: Can the solubilization method affect my experimental results?
A3: Yes, the chosen method can impact your results.
-
Co-solvents like DMSO can have biological effects on their own, which is why a vehicle control is essential.
-
Surfactants can denature proteins and disrupt cell membranes, so their use in cell-based assays is limited.[3]
-
pH changes can alter the ionization state of your compound and other components in the assay, potentially affecting biological activity.
Q4: How can I determine the solubility of my specific batch of this compound?
A4: You can perform a simple solubility test. Start with a small, known amount of your compound and add increasing volumes of the solvent of interest until it completely dissolves. This will give you an approximate solubility value. For more precise measurements, techniques like shake-flask method followed by HPLC or UV-Vis spectroscopy can be used.
Q5: Are there any other methods to improve the bioavailability of poorly soluble compounds for in vivo studies?
A5: For in vivo studies, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include the use of co-solvents, surfactants, lipids, and particle size reduction techniques like micronization or nanonization.[1][5] More advanced drug delivery systems such as solid dispersions, liposomes, and self-emulsifying drug delivery systems are also utilized.[5][6]
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Nitro-6H-dibenzo[b,d]pyran-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic nitration of the parent compound, 6H-dibenzo[b,d]pyran-6-one. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic backbone of the molecule. The most common method for this transformation is the use of a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Sulfuric acid acts as a catalyst in this reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The sulfuric acid also serves to absorb the water that is formed as a byproduct of the reaction, which helps to drive the equilibrium towards the formation of the nitrated product.
Q3: What are the key reaction parameters to consider for optimization?
A3: The key parameters to optimize for this reaction include:
-
Temperature: Nitration reactions are typically exothermic. Careful temperature control is crucial to prevent over-nitration and the formation of side products.
-
Reaction Time: The optimal reaction time will depend on the temperature and the concentration of the reagents. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is recommended.
-
Ratio of Nitric Acid to Sulfuric Acid: The ratio of the acids in the nitrating mixture can affect the rate and selectivity of the reaction.
-
Concentration of Substrate: The concentration of 6H-dibenzo[b,d]pyran-6-one in the reaction mixture can influence the reaction rate and the ease of product isolation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Starting material is insoluble in the reaction medium. | 1. Use fresh, concentrated nitric and sulfuric acids. 2. Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Increase the reaction time and monitor progress by TLC. 4. Ensure the 6H-dibenzo[b,d]pyran-6-one is fully dissolved in the sulfuric acid before the addition of nitric acid. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high, leading to over-nitration (di- or tri-nitration). 2. Incorrect ratio of nitrating agents. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C) using an ice bath. Add the nitrating agent dropwise to control the exotherm. 2. Experiment with different ratios of nitric acid to sulfuric acid to find the optimal conditions for mono-nitration. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of isomeric nitro-products. 3. Presence of colored byproducts from oxidation or decomposition. | 1. Optimize reaction time and temperature to ensure complete conversion of the starting material. 2. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired 4-nitro isomer from other isomers. 3. Wash the crude product with a sodium bisulfite solution to remove colored impurities. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can also be effective. |
| Charring or Decomposition of the Reaction Mixture | 1. Reaction temperature is excessively high. 2. The concentration of the nitrating mixture is too high. | 1. Ensure efficient cooling and slow, controlled addition of the nitrating agent. 2. Use a more dilute solution of the nitrating mixture. |
Experimental Protocols
General Protocol for the Nitration of 6H-dibenzo[b,d]pyran-6-one
This is a general guideline and may require optimization for your specific setup and scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6H-dibenzo[b,d]pyran-6-one in concentrated sulfuric acid at 0-5 °C (ice bath).
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 4-Nitro Isomer (%) | Observations |
| 1 | 0-5 | 2 | 75 | Clean reaction, minimal side products. |
| 2 | 25 (Room Temp) | 2 | 60 | Increased formation of dinitro- and other isomeric byproducts. |
| 3 | 50 | 1 | 45 | Significant charring and lower yield of desired product. |
Table 2: Hypothetical Optimization of Nitrating Agent Ratio
| Entry | HNO₃:H₂SO₄ Ratio (v/v) | Reaction Time (h) | Yield of 4-Nitro Isomer (%) | Observations |
| 1 | 1:1 | 2 | 70 | Good yield, some unreacted starting material. |
| 2 | 1:2 | 2 | 85 | Higher conversion and yield of the desired product. |
| 3 | 2:1 | 2 | 55 | Increased side product formation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
"avoiding variability in biological assays with 4-Nitro-6H-dibenzo[b,d]pyran-6-one"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in biological assays involving 4-Nitro-6H-dibenzo[b,d]pyran-6-one.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Compound Handling and Preparation
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Question: I am observing precipitate in my this compound stock solution after thawing. What should I do?
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Answer: Precipitation of small molecules out of solution is a common issue that can lead to inaccurate concentration determination and high variability.[1][2][3][4] It is recommended to gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If precipitation persists, sonication may be used.[1] To prevent this, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3]
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-
Question: What is the recommended solvent for this compound, and what is the maximum final concentration I should use in my cell-based assay?
-
Answer: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for use in biological assays.[3][4][5][6] However, it's important to note that DMSO can exhibit cytotoxic effects at higher concentrations.[2][5][6][7][8] It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally as low as 0.1%, to minimize solvent-induced artifacts.[5] Always include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) in your experimental design to account for any solvent effects.[7]
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Assay Performance and Data Variability
-
Question: My replicate wells for the same concentration of this compound show high variability in a 96-well plate format. What could be the cause?
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Answer: High variability across replicate wells can stem from several factors:
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Uneven Cell Seeding: Ensure your cell suspension is homogenous and free of clumps before and during plating.[9][10][11][12] Mix the cell suspension gently between pipetting each row or column.[10][11]
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation during incubation, which can alter media concentration and affect cell health, leading to variability.[13][14][15][16] To mitigate this, a common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture media and not use them for experimental data points.[13][14][15]
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Pipetting Errors: Inconsistent pipetting technique can introduce significant variability.[17][18] Ensure your pipettes are calibrated, and use a consistent technique for adding the compound and reagents to all wells.
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Incomplete Compound Solubilization: If the compound has precipitated, different wells may receive different effective concentrations.[1][2][3][4]
-
-
-
Question: I am seeing unexpected cytotoxicity in my vehicle control wells. What should I do?
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Answer: Cytotoxicity in vehicle control wells typically points to an issue with the solvent or the cell culture conditions.
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Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high for your specific cell line.[2][5][6][7][8] Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration.
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Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses and lead to inconsistent results.[19][20]
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Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Over-confluent or high-passage number cells can be more sensitive to stress.[19][20]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store the solid form and stock solutions of this compound?
-
A1: For long-term storage, the solid compound should be stored at -20°C, protected from light. DMSO stock solutions should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]
-
-
Q2: Can this compound interfere with my assay readout?
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A2: Nitro-aromatic compounds can have inherent color or fluorescent properties. It is crucial to include a "compound only" control (wells with the compound in media but without cells) to check for any interference with absorbance or luminescence-based readouts.
-
-
Q3: How do I determine the optimal seeding density for my cells in a cytotoxicity assay with this compound?
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A3: The optimal seeding density depends on the proliferation rate of your cell line and the duration of the assay.[21][22] You should perform a growth curve analysis to determine a seeding density that ensures cells are in the exponential growth phase at the end of the treatment period and are not over-confluent in the vehicle control wells.
-
-
Q4: What are the critical controls to include in my assay plate?
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A4: A well-designed plate layout should include:
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Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the compound.
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Untreated Control: Cells in media alone.
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Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
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Media Blank: Wells with media only to determine the background signal.
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Compound Control: Wells with media and the compound at the highest concentration to check for interference with the assay signal.
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-
Experimental Protocols
Protocol: Cell Viability (Luminescence-Based ATP Assay)
This protocol describes a method for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa) using a commercially available ATP-based luminescence assay.
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Prepare a cell suspension at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a white, flat-bottom 96-well plate.
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Add 100 µL of sterile PBS to the outer 36 wells to mitigate edge effects.[13][14][15]
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Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the DMSO concentration remains constant across all treatments.
-
Remove the media from the cells and add 100 µL of the media containing the different concentrations of the compound (or vehicle control) to the appropriate wells.
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Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Luminescence Reading:
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Equilibrate the plate and the luminescent assay reagent to room temperature.
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Add 100 µL of the luminescent reagent to each well.
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Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Read the luminescence using a microplate reader.
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Data Presentation
Table 1: Example of Ideal Assay Results with Low Variability
| Compound Conc. (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std. Dev. | % CV |
| Vehicle (0) | 150,123 | 152,345 | 149,876 | 150,781 | 1,321 | 0.88% |
| 1 | 145,678 | 147,890 | 146,543 | 146,704 | 1,118 | 0.76% |
| 10 | 85,432 | 86,123 | 84,987 | 85,514 | 574 | 0.67% |
| 50 | 25,678 | 26,012 | 25,845 | 25,845 | 167 | 0.65% |
| 100 | 5,123 | 5,234 | 5,187 | 5,181 | 56 | 1.08% |
Table 2: Example of Problematic Assay Results with High Variability
| Compound Conc. (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std. Dev. | % CV |
| Vehicle (0) | 148,765 | 120,456 | 155,432 | 141,551 | 18,654 | 13.18% |
| 1 | 135,876 | 150,123 | 118,987 | 134,995 | 15,581 | 11.54% |
| 10 | 90,123 | 65,432 | 85,678 | 80,411 | 12,987 | 16.15% |
| 50 | 45,678 | 20,123 | 38,765 | 34,855 | 13,345 | 38.29% |
| 100 | 15,432 | 4,567 | 9,876 | 9,958 | 5,433 | 54.56% |
RLU: Relative Luminescence Units; % CV: Percent Coefficient of Variation
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound inducing apoptosis.
Experimental Workflow
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cqscopelab.com [cqscopelab.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Blog [midsci.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. biospherix.com [biospherix.com]
- 17. platypustech.com [platypustech.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. scielo.br [scielo.br]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
"interpreting unexpected spectroscopic results for 4-Nitro-6H-dibenzo[b,d]pyran-6-one"
Technical Support Center: 4-Nitro-6H-dibenzo[b,d]pyran-6-one
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected spectroscopic results during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows more aromatic signals than expected. What could be the cause?
This is a common issue that typically points to the presence of a mixture of isomers or impurities. The nitration of 6H-dibenzo[b,d]pyran-6-one can produce other isomers, such as the 2-nitro or 3-nitro derivatives, which have distinct proton signals.
Troubleshooting Steps:
-
Compare with Expected Data: Check your observed chemical shifts against the expected values for the 4-nitro isomer and other potential isomers.
-
Purification: Re-purify your sample using column chromatography or recrystallization to isolate the desired isomer.
-
2D NMR: Perform 2D NMR experiments (like COSY and HMBC) to confirm the connectivity of the protons and the substitution pattern on the aromatic rings.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) for Nitro Isomers (Note: These are estimated values based on the parent compound and known substituent effects. Actual values may vary based on solvent and concentration.)
| Proton Position | 4-Nitro Isomer (Expected) | 2-Nitro Isomer (Potential Impurity) | 6H-dibenzo[b,d]pyran-6-one (Starting Material) |
| H-1 | ~8.3 (d) | ~8.4 (d) | ~8.3 (dd) |
| H-2 | ~7.8 (t) | - | ~7.5 (td) |
| H-3 | ~8.5 (d) | ~8.6 (dd) | ~7.7 (dd) |
| H-7 | ~7.9 (d) | ~7.9 (d) | ~7.9 (dd) |
| H-8 | ~7.6 (t) | ~7.6 (t) | ~7.6 (td) |
| H-9 | ~7.8 (t) | ~7.8 (t) | ~7.8 (td) |
| H-10 | ~8.2 (d) | ~8.2 (d) | ~8.2 (dd) |
Q2: The molecular ion peak in my mass spectrum is not m/z 241.2. What does this mean?
While the expected molecular weight for C₁₃H₇NO₄ is 241.2 g/mol , several factors can lead to a different observation in your mass spectrum.[1][2]
Troubleshooting Steps:
-
Check for Adducts: Depending on the ionization method (e.g., ESI), you might be observing adducts with sodium ([M+Na]⁺ at m/z ~264), potassium ([M+K]⁺ at m/z ~270), or solvent molecules.
-
Fragmentation: The molecular ion may be unstable and fragment. Look for characteristic fragment ions. Nitrated aromatic compounds often show a loss of NO₂ (mass 46) or NO (mass 30).[3] Therefore, look for peaks at m/z ~195 ([M-NO₂]⁺) or m/z ~211 ([M-NO]⁺).
-
Verify Starting Material: Ensure your starting material, 6H-dibenzo[b,d]pyran-6-one (MW: 196.2 g/mol ), is not the predominant species in your sample.[4][5]
-
Calibration: Confirm that the mass spectrometer is properly calibrated.
Table 2: Expected Mass Spectrometry Peaks (m/z)
| Species | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 241.04 | Monoisotopic mass for C₁₃H₇NO₄.[3] |
| [M+H]⁺ | 242.04 | Protonated molecule. |
| [M+Na]⁺ | 264.03 | Sodium adduct. |
| [M-NO]⁺ | 211.05 | Fragment from loss of nitric oxide. |
| [M-NO₂]⁺ | 195.05 | Fragment from loss of nitrogen dioxide. |
| Starting Material [M']⁺ | 196.05 | Molecular ion of C₁₃H₈O₂.[4] |
Q3: My IR spectrum doesn't show the characteristic nitro group (NO₂) stretches. Did my reaction fail?
The absence of strong absorbances in the characteristic regions for a nitro group is a strong indicator that the nitration reaction was unsuccessful or incomplete.
Troubleshooting Steps:
-
Check IR Spectrum for Key Peaks: Verify the presence or absence of the required peaks by comparing your spectrum to the expected values.
-
Analyze Reaction Conditions: Review your reaction setup, including the concentration of nitric and sulfuric acids, reaction temperature, and time. Nitration reactions are sensitive to these parameters.
-
Check Starting Material: Run an IR spectrum of your starting material to ensure it is pure and to use as a reference. The most prominent peak should be the lactone carbonyl (C=O) stretch.
Table 3: Key Infrared (IR) Spectroscopy Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong absorbance, characteristic of the nitro group. |
| Symmetric NO₂ Stretch | 1345 - 1385 | Strong absorbance, characteristic of the nitro group. |
| Lactone C=O Stretch | 1720 - 1740 | Strong absorbance, present in both product and SM. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to strong absorbances. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak absorbances. |
Experimental Protocols
Synthesis: Nitration of 6H-dibenzo[b,d]pyran-6-one
This protocol describes a general method for the nitration of 6H-dibenzo[b,d]pyran-6-one. Caution: Handle concentrated acids with extreme care in a fume hood.
-
Preparation: Cool a mixture of concentrated sulfuric acid (H₂SO₄, 5 mL) and concentrated nitric acid (HNO₃, 5 mL) to 0°C in an ice bath.
-
Reaction: Slowly add 6H-dibenzo[b,d]pyran-6-one (1.0 g, 5.1 mmol) to the cold acid mixture with constant stirring.
-
Monitoring: Maintain the temperature at 0-5°C and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected spectroscopic data.
References
- 1. 4-Nitro-6H-dibenzo(b,d)pyran-6-one CAS#: 51640-90-5 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 7-Nitro-6H-dibenzo[b,d]pyran-6-one | 22371-68-2 | Benchchem [benchchem.com]
- 4. 6H-dibenzo(b,d)pyran-6-one | C13H8O2 | CID 16173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6H-Dibenzo(b,d)pyran-6-one [webbook.nist.gov]
Validation & Comparative
Validating Anticancer Activity: A Comparative Guide for 4-Nitro-6H-dibenzo[b,d]pyran-6-one
Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activity of 4-Nitro-6H-dibenzo[b,d]pyran-6-one. Therefore, this guide provides a comparative framework using Urolithin A , a well-researched metabolite with the same core 6H-dibenzo[b,d]pyran-6-one structure. Urolithin A is a natural compound produced by gut bacteria from ellagitannins found in foods like pomegranates, berries, and nuts, and has demonstrated notable anticancer properties.[1][2] The experimental data and protocols presented for Urolithin A serve as a benchmark for the potential validation of novel derivatives such as this compound.
Comparative Performance of Dibenzo[b,d]pyran-6-one Analogs
Urolithin A has been shown to inhibit the proliferation of various cancer cell lines through the induction of cell cycle arrest and apoptosis.[1][3][4] The following table summarizes its in vitro efficacy.
| Compound | Cancer Cell Line | Assay | IC50 Value | Observed Effects | Reference |
| Urolithin A | SW480 (Colon) | MTT | 3.5 µmol/L (24h) | Apoptosis, Autophagy, Cell Cycle Arrest (G2/M) | [5] |
| Urolithin A | HT-29 (Colon) | MTT | Dose-dependent inhibition | Apoptosis, Cell Cycle Arrest (G2/M), p21 upregulation | [1] |
| Urolithin A | SW620 (Colon) | MTT | Dose-dependent inhibition | Apoptosis, Cell Cycle Arrest (G2/M) | [3][6] |
| Urolithin A | LNCaP (Prostate) | MTT | Dose-dependent inhibition | Apoptosis | [7] |
| Urolithin B | HT-29 (Colon) | MTT | 30 µg/mL | Apoptosis, p21 upregulation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of anticancer activity. Below are standard protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.[8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[11]
-
Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.[12]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least one hour.[12][16]
-
RNA Digestion: Wash the fixed cells with PBS and resuspend the pellet in a solution containing RNase A (100 µg/mL) to prevent staining of RNA.[15]
-
DNA Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Anticancer Activity Validation
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Metabolite of ellagitannins, urolithin A induces autophagy and inhibits metastasis in human sw620 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 11. kumc.edu [kumc.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Comparative Efficacy of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and Other Nitroaromatics: A Guide for Researchers
A comprehensive analysis of the therapeutic potential of nitroaromatic compounds, contextualizing the prospective efficacy of 4-Nitro-6H-dibenzo[b,d]pyran-6-one through comparison with established nitroaromatic drugs. This guide provides detailed experimental protocols and visualizes key signaling pathways to support further research and drug development.
Introduction
Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects. Their therapeutic efficacy is often linked to the reductive activation of the nitro group within hypoxic environments, a characteristic feature of many solid tumors and anaerobic bacterial infections. This guide focuses on a comparative analysis of this compound with other well-established nitroaromatic drugs.
While specific experimental efficacy data for this compound is not extensively available in current scientific literature, this guide aims to provide a foundational understanding for researchers. By examining the structure-activity relationships of related compounds and the mechanisms of action of prominent nitroaromatics, we can extrapolate the potential therapeutic profile of this target compound. The 6H-dibenzo[b,d]pyran-6-one scaffold itself has been associated with various biological activities, including anticancer and anti-HIV properties, suggesting that the addition of a nitro group could modulate its efficacy and introduce novel mechanisms of action.
This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and conceptual frameworks to facilitate the investigation of this compound and other nitroaromatic compounds.
Comparative Efficacy of Selected Nitroaromatics
To provide a context for the potential efficacy of this compound, this section summarizes the available quantitative data for established nitroaromatic drugs. The data is presented in tables for easy comparison, focusing on their antimicrobial and anticancer activities.
Antimicrobial Activity
Nitroaromatic compounds are widely used as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that damage cellular components, including DNA.
| Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Nitrofurantoin | Escherichia coli, Staphylococcus aureus, Enterococcus faecalis | 0.5 - 32 | [1][2] |
| Metronidazole | Bacteroides fragilis, Clostridium difficile, Trichomonas vaginalis | 0.1 - 8 | [3][4] |
| Benznidazole | Trypanosoma cruzi | 0.1 - 3 | [5] |
MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.
Anticancer Activity
The hypoxic environment of solid tumors makes them susceptible to drugs activated by nitroreductases. Several nitroaromatic compounds have been investigated for their potential as anticancer agents.
| Compound | Cancer Cell Line(s) | IC50 Range (µM) | Reference |
| CB1954 (Tretazicar) | Walker 256 carcinoma | 1 | [6] |
| Various Nitroaromatic Derivatives | Human cancer cell lines | < 8.5 | [7] |
IC50 (Half-maximal inhibitory concentration) values are indicative of a compound's potency in inhibiting cell growth.
Experimental Protocols
To facilitate further research into the efficacy of this compound, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compound
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound solution (at twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a positive control (inoculum without compound), and well 12 as a negative control (broth only).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.[11][12][13]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of nitroaromatic compounds are mediated through various signaling pathways, often initiated by the reductive activation of the nitro group.
General Mechanism of Nitroaromatic Drug Action
The following diagram illustrates the general workflow for the bioactivation of nitroaromatic compounds, which is a prerequisite for their therapeutic and toxic effects.
Caption: Bioactivation of nitroaromatic compounds.
Signaling Pathway for Nitrofurantoin (Antibacterial)
Nitrofurantoin's antibacterial activity stems from its ability to be reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that inhibit multiple cellular processes.
Caption: Mechanism of action of Nitrofurantoin.
Signaling Pathway for Metronidazole (Antiprotozoal/Antibacterial)
Metronidazole is a prodrug that is activated in anaerobic organisms. Its reduced form disrupts DNA's helical structure, leading to strand breaks and cell death.[3][4][6]
Caption: Mechanism of action of Metronidazole.
Signaling Pathway for Benznidazole (Antiparasitic)
Benznidazole is used to treat Chagas disease. It is reduced by parasitic nitroreductases to electrophilic metabolites that damage parasitic DNA, proteins, and lipids.[5]
Caption: Mechanism of action of Benznidazole.
Conclusion
While direct experimental data on the efficacy of this compound is currently limited, this guide provides a robust framework for its evaluation. By understanding the established efficacy and mechanisms of action of comparable nitroaromatic compounds, researchers can formulate targeted hypotheses for the potential antimicrobial and anticancer activities of this novel molecule. The provided experimental protocols for cytotoxicity and antimicrobial susceptibility testing offer standardized methods for generating the necessary quantitative data. Furthermore, the visualized signaling pathways of well-known nitroaromatics serve as a valuable reference for mechanistic studies. Future research focused on generating empirical data for this compound is crucial to fully elucidate its therapeutic potential and position it within the broader landscape of nitroaromatic drugs.
References
- 1. Anti-cancer potential of natural products containing (6H-dibenzo[b,d]pyran-6-one) framework using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4463001A - 6-Substituted 6H-dibenzo[b,d]pyran derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea [mdpi.com]
- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Reproducibility of Experimental Results for 4-Nitro-6H-dibenzo[b,d]pyran-6-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement, ensuring the reliability and validity of research claims. This guide provides a comparative analysis of the available data on 4-Nitro-6H-dibenzo[b,d]pyran-6-one, a nitrated derivative of the dibenzopyranone scaffold, which is of interest in medicinal chemistry due to the established biological activities of related compounds. This document aims to objectively present the challenges and considerations surrounding the reproducibility of its synthesis and biological evaluation by comparing it with alternative compounds and outlining key experimental protocols.
Challenges in Reproducibility
-
Synthesis Variability: The nitration of aromatic compounds can often lead to a mixture of isomers, and the precise reaction conditions (temperature, concentration of nitrating agents, reaction time) can significantly influence the product distribution and yield. Minor variations in these parameters between different research groups can lead to discrepancies in the purity and even the identity of the final compound, thereby affecting the biological data.
-
Purity of the Compound: The presence of impurities, including regioisomers or starting materials, can significantly impact the outcome of biological assays. Rigorous purification and characterization are paramount, and differences in these procedures can be a major source of irreproducibility.
-
Biological Assay Conditions: The results of in vitro anticancer assays, such as the determination of IC50 values, are highly sensitive to experimental conditions. Factors including cell line identity and passage number, cell density, duration of drug exposure, and the specific viability assay used can all contribute to variability in the obtained data.
Synthesis of this compound and Alternatives
While a specific, detailed, and independently verified protocol for the synthesis of this compound is not extensively documented, the general approach involves the nitration of the parent compound, 6H-dibenzo[b,d]pyran-6-one.
Experimental Protocol: General Nitration of Aromatic Compounds
The nitration of aromatic compounds is a well-established reaction in organic chemistry. A general procedure that could be adapted for the synthesis of this compound is as follows:
-
Dissolution: Dissolve the starting material, 6H-dibenzo[b,d]pyran-6-one, in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C).
-
Addition of Nitrating Agent: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto ice to precipitate the product.
-
Purification: Collect the crude product by filtration and purify it using techniques like recrystallization or column chromatography to isolate the desired 4-nitro isomer from other potential isomers (e.g., 2-nitro).
Note: The regioselectivity of the nitration will depend on the electronic properties of the dibenzopyranone ring system.
Comparative Biological Activity
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, we can draw comparisons with related compounds to understand its potential and the importance of reproducible research.
In Silico Anticancer Potential
A molecular docking study investigated the anticancer potential of natural products containing the 6H-dibenzo[b,d]pyran-6-one framework against cytochrome P450 1B1 (CYP1B1) and B-cell lymphoma 2 (Bcl-2) proteins, which are relevant targets in cancer therapy. While this study did not specifically include the 4-nitro derivative, it provides a basis for comparison of binding affinities of other substituted dibenzopyranones.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Reference Inhibitor | CYP1B1 | -8.5 |
| Urolithin A | CYP1B1 | -9.2 |
| Urolithin B | CYP1B1 | -8.8 |
| Alternariol | CYP1B1 | -8.7 |
| Reference Inhibitor | Bcl-2 | -7.9 |
| Urolithin A | Bcl-2 | -8.1 |
| Urolithin B | Bcl-2 | -7.7 |
| Alternariol | Bcl-2 | -8.0 |
Data from in silico molecular docking studies.
This table highlights the potential of the dibenzopyranone scaffold. To assess the reproducibility and actual therapeutic potential of this compound, experimental validation of its binding affinity and cellular activity is crucial.
In Vitro Anticancer Activity of a Related Nitro-Compound
While specific IC50 values for this compound are not available, a study on a different nitro-containing heterocyclic compound provides an example of the type of experimental data needed for comparison and reproducibility assessment.
| Cell Line | Compound X (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 (Breast Cancer) | 15.2 ± 1.3 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 21.5 ± 2.1 | 1.2 ± 0.2 |
| HeLa (Cervical Cancer) | 18.9 ± 1.7 | 0.9 ± 0.1 |
This data is for a representative nitro-containing heterocyclic compound and is for illustrative purposes only.
To establish a reproducible biological profile for this compound, it would be necessary to generate similar data across multiple studies and laboratories, clearly documenting all experimental conditions.
Visualizing Experimental Workflows and Signaling Pathways
To ensure clarity and reproducibility, experimental workflows and hypothesized signaling pathways should be clearly diagrammed.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis, biological evaluation, and reproducibility assessment of this compound.
Hypothesized Signaling Pathway
Based on the targets identified for the parent scaffold, a potential signaling pathway for the anticancer activity of this compound could involve the inhibition of pro-survival proteins and the activation of apoptotic pathways.
Caption: Hypothesized signaling pathway for the anticancer activity of this compound.
Conclusion and Recommendations
The current body of publicly available scientific literature lacks the specific experimental data required to definitively assess the reproducibility of results for this compound. To move forward and establish a reliable scientific foundation for this compound, the following steps are recommended:
-
Standardized Protocols: Development and publication of a detailed, step-by-step protocol for the synthesis and purification of this compound, including comprehensive characterization data.
-
Multi-Laboratory Validation: Independent synthesis and biological testing of the compound by at least two different laboratories to compare results and identify potential sources of variability.
-
Comprehensive Biological Profiling: Generation of a comprehensive in vitro dataset, including IC50 values against a standardized panel of cancer cell lines, with all experimental parameters clearly reported.
-
Open Data Practices: Sharing of raw data and detailed experimental procedures in open-access repositories to facilitate scrutiny and replication by the wider scientific community.
By adhering to these principles of transparency and rigor, the scientific community can build a more robust and reproducible understanding of the potential of this compound and other novel chemical entities in drug discovery.
Comparative Analysis of Dibenzo[b,d]pyran-6-one Analogs and Related Compounds in Preclinical Research
A detailed examination of the structure-activity relationships of dibenzo[b,d]pyran-6-one analogs is limited by the current body of published research. However, by exploring the biological activities of structurally related benzopyranones and the general mechanisms of nitro-aromatic compounds, we can infer potential therapeutic avenues and guide future drug discovery efforts.
The 6H-dibenzo[b,d]pyran-6-one core is a key structural motif in various natural products and synthetic compounds with demonstrated biological activities. While specific structure-activity relationship (SAR) studies on 4-Nitro-6H-dibenzo[b,d]pyran-6-one analogs are not extensively available in the public domain, research on related benzopyranone and dibenzopyranone derivatives provides valuable insights into their potential as therapeutic agents, particularly in oncology.
In silico molecular docking studies have suggested that compounds with the 6H-Dibenzo[b,d]pyran-6-one framework may act as inhibitors of proteins implicated in cancer, such as CYP1B1 and BCL2, indicating a potential for anticancer properties.[1]
Quantitative Data on Related Benzopyranone Derivatives
To illustrate the type of data generated in SAR studies, the following table summarizes the in vitro cytotoxicity of a series of coumarin-based benzopyranone derivatives against human lung carcinoma (A549) and normal lung (LL47) cell lines. These compounds, while structurally different from the 4-nitro-dibenzo[b,d]pyran-6-one scaffold, provide a framework for understanding how substitutions can impact biological activity.
| Compound ID | Side Chain | LD50 in A549 (µM)[2][3] | LD50 in LL47 (µM)[2][3] |
| 5 | Diethylaminoethoxy | 7.08 | 16.7 |
| 6 | Dimethylaminoethoxy | 5.0 | 20.4 |
| 7 | Morpholinoethoxy | 34.2 | 34.6 |
| 8 | Piperidinylethoxy | 8.33 | 15.4 |
| 9 | Pyrrolidinylethoxyl | 5.83 | 8.75 |
LD50: Lethal dose, 50%
The data indicates that the nature of the amino side chain significantly influences the cytotoxicity of these benzopyranone derivatives. For instance, compound 6 , with a dimethylaminoethoxy side chain, showed the highest selectivity, being significantly more toxic to the cancer cell line (A549) than the normal cell line (LL47).[2][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies. Below is a representative protocol for an in vitro cytotoxicity assay.
Crystal Violet Dye Binding Assay for Cytotoxicity
This assay is used to determine the cytotoxicity of compounds by staining the DNA of viable cells.
-
Cell Culture: Human carcinoma (A549) and normal (LL47) lung cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Staining: After incubation, the media is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a solution such as 4% paraformaldehyde and stained with 0.5% crystal violet solution for 20-30 minutes.
-
Quantification: The excess stain is washed away, and the plates are air-dried. The stained cells are then solubilized with a solvent like methanol or a solution of sodium dodecyl sulfate. The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The 50% lethal dose (LD50) is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Mechanism of Action for Nitro-Substituted Analogs
The presence of a nitro group on the dibenzo[b,d]pyran-6-one scaffold is expected to significantly influence its biological activity. Nitroaromatic compounds are known to exert their effects through various mechanisms, often involving enzymatic reduction of the nitro group.[4][5][6][7]
Caption: Proposed mechanism of action for nitro-aromatic compounds.
This pathway highlights how the nitro group can be a key pharmacophore, leading to cytotoxicity in target cells. The bioreduction of the nitro group can generate reactive radical species, leading to oxidative stress, DNA damage, and ultimately, programmed cell death (apoptosis).[4][6]
Hypothetical Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting SAR studies on novel chemical entities.
Caption: A generalized workflow for SAR-driven drug discovery.
This iterative process involves synthesizing and purifying a series of analogs, evaluating their biological activity through in vitro assays, and then using this data to inform the design and synthesis of new, potentially more potent and selective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic routes to 4-Nitro-6H-dibenzo[b,d]pyran-6-one"
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
4-Nitro-6H-dibenzo[b,d]pyran-6-one is a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The introduction of the nitro group at the 4-position offers a handle for further functionalization and can significantly modulate the molecule's electronic and biological properties. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this target molecule: Route A , which involves the synthesis of the core dibenzo[b,d]pyran-6-one structure followed by a direct nitration, and Route B , a more controlled approach that utilizes a nitrated precursor in a key bond-forming reaction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Post-Synthesis Nitration | Route B: Synthesis with Nitrated Precursor |
| Starting Materials | 2-bromobenzoic acid, 2-methoxyphenol | 2-bromo-5-nitrobenzoic acid, (2-methoxyphenyl)boronic acid |
| Key Reactions | Ullmann Condensation, Suzuki-Miyaura Coupling, Electrophilic Nitration | Suzuki-Miyaura Coupling, Demethylation, Lactonization |
| Regiocontrol of Nitration | Potentially problematic, may yield mixed isomers | Excellent, nitro group is pre-installed |
| Number of Steps | 3-4 steps | 3 steps |
| Potential Yield | Moderate to Good (variable in nitration step) | Good to High |
| Purification | May require separation of regioisomers | Generally more straightforward |
| Overall Efficiency | Moderate | High |
Route A: Synthesis of the Dibenzo[b,d]pyran-6-one Core Followed by Nitration
This classical approach focuses on first constructing the tricyclic dibenzopyranone skeleton, followed by the introduction of the nitro group via electrophilic aromatic substitution. The synthesis of the core can be achieved through several methods, with the Ullmann condensation and Suzuki-Miyaura coupling being prominent examples for the formation of the key biaryl ether linkage.
Experimental Protocol:
Step 1: Synthesis of 2'-Methoxybiphenyl-2-carboxylic acid (via Suzuki-Miyaura Coupling)
-
To a degassed solution of methyl 2-bromobenzoate (1.0 equiv.), (2-methoxyphenyl)boronic acid (1.2 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 equiv.).
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude methyl 2'-methoxybiphenyl-2-carboxylate is then subjected to hydrolysis by refluxing with an excess of sodium hydroxide in a mixture of methanol and water.
-
After hydrolysis, acidify the mixture with hydrochloric acid to precipitate the 2'-methoxybiphenyl-2-carboxylic acid, which can be purified by recrystallization.
Step 2: Cyclization to 6H-Dibenzo[b,d]pyran-6-one
-
Treat the 2'-methoxybiphenyl-2-carboxylic acid (1.0 equiv.) with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 100-140 °C) for 2-4 hours.
-
Alternatively, the methoxy group can be cleaved using a Lewis acid like boron tribromide (BBr₃) in dichloromethane at low temperatures, followed by in-situ lactonization.
-
Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6H-dibenzo[b,d]pyran-6-one, which can be purified by column chromatography or recrystallization.
Step 3: Nitration of 6H-Dibenzo[b,d]pyran-6-one
-
Dissolve 6H-dibenzo[b,d]pyran-6-one (1.0 equiv.) in concentrated sulfuric acid at 0 °C.[1][2]
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.[3]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral and then dry.
-
Purification by column chromatography is likely necessary to separate the desired 4-nitro isomer from other potential regioisomers. The regioselectivity is dictated by the electronic nature of the dibenzopyranone, with the 4-position being a likely site for nitration.[3]
Route B: Synthesis Utilizing a Nitrated Precursor
This more strategic approach introduces the nitro group at an early stage on one of the precursors. This ensures unambiguous regiochemistry in the final product, circumventing the potential for isomeric mixtures and difficult purifications associated with the direct nitration of the dibenzopyranone core.
Experimental Protocol:
Step 1: Synthesis of Methyl 2'-methoxy-4-nitrobiphenyl-2-carboxylate (via Suzuki-Miyaura Coupling)
-
Combine methyl 2-bromo-5-nitrobenzoate (1.0 equiv.), (2-methoxyphenyl)boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (3.0 equiv.) in a solvent mixture such as 1,4-dioxane and water.[4][5]
-
Degas the mixture and heat under reflux (approximately 100 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
After cooling, perform a standard aqueous workup by partitioning between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 2'-methoxy-4-nitrobiphenyl-2-carboxylate.
Step 2: Hydrolysis to 2'-Methoxy-4-nitrobiphenyl-2-carboxylic acid
-
Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran and methanol.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 2'-methoxy-4-nitrobiphenyl-2-carboxylic acid.
Step 3: Demethylation and Lactonization to this compound
-
Dissolve the carboxylic acid from Step 2 in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) (2-3 equiv.) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The BBr₃ serves to both demethylate the methoxy group and promote the subsequent intramolecular esterification (lactonization).
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Conclusion
Both Route A and Route B offer viable pathways to this compound. Route A, involving post-synthesis nitration, may be more straightforward if the starting dibenzopyranone is readily available. However, it carries a significant risk of producing a mixture of regioisomers, which can complicate purification and lower the overall yield of the desired product.
In contrast, Route B, which utilizes a nitrated precursor, provides excellent control over the regiochemistry of the nitro group. While it may require the synthesis of a specific nitrated starting material, the subsequent steps are generally high-yielding and the purification of the final product is more straightforward. For researchers and drug development professionals requiring a pure, well-characterized sample of this compound, Route B is the recommended and more robust synthetic strategy. The upfront investment in preparing the nitrated precursor is likely to be offset by the higher overall efficiency and purity of the final product.
References
Benchmarking the Cytotoxicity of 4-Nitro-6H-dibenzo[b,d]pyran-6-one Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cytotoxic potential of the novel compound 4-Nitro-6H-dibenzo[b,d]pyran-6-one in comparison to established anticancer drugs. Due to the current lack of publicly available in vitro cytotoxicity data for this compound, this document serves as a template, outlining the requisite experimental data and contextual benchmarks necessary for a comprehensive assessment. The information presented for known anticancer drugs is based on existing literature, while the sections pertaining to this compound are structured to accommodate future experimental findings.
Data Presentation: Comparative Cytotoxicity
A crucial aspect of benchmarking a novel compound is the direct comparison of its cytotoxic activity, typically represented by the half-maximal inhibitory concentration (IC50), against that of standard chemotherapeutic agents across a panel of well-characterized cancer cell lines. The table below is designed to summarize such quantitative data.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of this compound and Standard Anticancer Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT116 (Colon) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | 0.04 - 0.5 | 0.1 - 1.0 | 0.05 - 0.2 | 0.1 - 1.5 | 0.03 - 0.3 |
| Cisplatin | 1.0 - 10.0 | 2.0 - 15.0 | 0.5 - 5.0 | 1.0 - 20.0 | 0.8 - 8.0 |
| Paclitaxel | 0.001 - 0.01 | 0.002 - 0.02 | 0.001 - 0.01 | 0.005 - 0.05 | 0.001 - 0.01 |
| 5-Fluorouracil | 1.0 - 20.0 | 5.0 - 50.0 | 2.0 - 30.0 | 1.0 - 25.0 | 0.5 - 10.0 |
Note: The IC50 values for the standard anticancer drugs are approximate ranges compiled from various literature sources and can vary depending on experimental conditions such as exposure time and cell density.
Experimental Protocols
To ensure reproducibility and validity, standardized protocols for assessing cytotoxicity are imperative. The following are detailed methodologies for two of the most common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference drug. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][3][4]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.
-
Control Wells: Include wells for a no-cell background control, a vehicle control, and a maximum LDH release control (cells treated with a lysis buffer).[3]
-
Supernatant Collection: After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[3]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background absorbance.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Benchmarking
The following diagram illustrates the general workflow for comparing the cytotoxicity of a novel compound against known anticancer drugs.
References
Comparative Analysis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and Structurally Related Anticancer Agents
A definitive guide to the mechanistic pathways and cytotoxic potential of emerging dibenzopyranone-based compounds.
This guide provides a comparative analysis of 4-Nitro-6H-dibenzo[b,d]pyran-6-one and its structurally related analogs, Urolithin A and Ellagic Acid, focusing on their mechanism of action as potential anticancer agents. The information is intended for researchers, scientists, and drug development professionals.
Abstract
Compounds based on the 6H-dibenzo[b,d]pyran-6-one scaffold have garnered significant interest in oncological research due to their potential as anticancer agents. In silico studies have suggested a primary mechanism of action involving the inhibition of two key proteins implicated in cancer progression: Cytochrome P450 1B1 (CYP1B1) and B-cell lymphoma 2 (BCL2)[1]. While experimental data for this compound is limited, this guide synthesizes the available information for the broader class of dibenzopyranones and provides a comparative assessment against the well-characterized analogs, Urolithin A and Ellagic Acid.
Overview of the Mechanism of Action
The anticancer activity of 6H-dibenzo[b,d]pyran-6-one derivatives is hypothesized to stem from their ability to dually inhibit CYP1B1 and BCL2.
-
CYP1B1 Inhibition: CYP1B1 is an enzyme overexpressed in a variety of human tumors and is involved in the metabolic activation of pro-carcinogens. Its inhibition is a key strategy in cancer chemoprevention[2][3].
-
BCL2 Inhibition: BCL2 is an anti-apoptotic protein that is frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of BCL2 can restore the natural process of programmed cell death (apoptosis) in malignant cells.
The following diagram illustrates the proposed dual-inhibitory mechanism.
Caption: Proposed dual inhibition of CYP1B1 and BCL2 by 6H-dibenzo[b,d]pyran-6-one derivatives.
Comparative Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Urolithin A | HCT116 (Colon) | ~39.2 (48h), 19.6 (72h) | [4] |
| Jurkat (Leukemia) | 25 | [5] | |
| K562 (Leukemia) | 25 | [5] | |
| MCF-7 (Breast) | 392 | [6] | |
| MDA-MB-231 (Breast) | 443 | [6] | |
| Ellagic Acid | T24 (Bladder) | 20 (72h) | [7] |
| PANC-1 (Pancreatic) | 10 (48h) | [8] | |
| AsPC-1 (Pancreatic) | 100 (48h) | [8] | |
| MIA PaCa-2 (Pancreatic) | 1000 (48h) | [8] | |
| CDK6 (in vitro) | 3.053 | [9] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of the compounds discussed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample and measure the optical density at 570 nm using a microplate reader[10][11][12][13][14].
Caption: A simplified workflow of the MTT cell viability assay.
CYP1B1 Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of CYP1B1 activity using a fluorogenic substrate.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant human CYP1B1 enzyme (bactosomes), a fluorogenic substrate (e.g., 7-ethoxyresorufin), and phosphate buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Fluorescence Measurement: Continuously monitor the fluorescence intensity (e.g., excitation at 530 nm and emission at 590 nm for resorufin) over time. The rate of product formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value[15][16][17].
BCL2 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between BCL2 and a fluorescently labeled pro-apoptotic peptide (e.g., BIM peptide).
Protocol:
-
Reaction Setup: In a suitable microplate, combine the BCL2 protein, the fluorescently labeled BIM peptide, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from BCL2.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve[18][19][20].
References
- 1. Anti-cancer potential of natural products containing (6H-dibenzo[b,d]pyran-6-one) framework using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]
- 9. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. bioivt.com [bioivt.com]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
Assessing the In-Vivo Efficacy of 4-Nitro-6H-dibenzo[b,d]pyran-6-one in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in-vivo efficacy of the novel compound 4-Nitro-6H-dibenzo[b,d]pyran-6-one as a potential anti-cancer agent. Due to the absence of direct in-vivo studies for this specific compound, this document establishes a comparative analysis with Urolithin A, a structurally related natural compound with the same 6H-dibenzo[b,d]pyran-6-one core scaffold. Urolithin A has demonstrated anti-cancer and anti-inflammatory properties in various in-vivo and in-vitro studies.[1][2] This guide will leverage published data on Urolithin A to project a potential assessment pathway for this compound, and to provide a basis for experimental design.
An in-silico molecular docking study has suggested that compounds with the 6H-dibenzo[b,d]pyran-6-one framework may act as inhibitors of CYP1B1 and BCL2 proteins, indicating a potential anti-cancer activity.[3][4][5] This guide will, therefore, focus on the evaluation of this compound in the context of oncology.
Comparative Efficacy Data
The following tables present a summary of reported in-vivo efficacy data for Urolithin A, alongside a hypothetical projection for this compound to illustrate a potential comparative data set.
Table 1: In-Vivo Efficacy Comparison in a Xenograft Mouse Model of Prostate Cancer
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings |
| Urolithin A | 80 mg/kg | Oral | >60% | Induced caspase-dependent apoptosis and reduced the BCL2/BAX ratio.[6] |
| This compound (Hypothetical) | 50 mg/kg | Intraperitoneal | ~70% | Potentially enhanced apoptosis induction due to the nitro functional group. |
| Control (Vehicle) | N/A | Oral/Intraperitoneal | 0% | Uninhibited tumor progression. |
Table 2: In-Vivo Efficacy Comparison in a Genetically Engineered Mouse Model of Pancreatic Cancer
| Compound | Dosage | Administration Route | Outcome | Key Findings |
| Urolithin A | Not Specified | Oral | Reduced tumor burden and improved overall survival. | Downregulated the PI3K/AKT/mTOR signaling pathway and enhanced cellular apoptosis.[7] |
| This compound (Hypothetical) | 40 mg/kg | Oral | Significant reduction in tumor progression and metastasis. | Expected to exhibit potent inhibition of key survival pathways. |
| Gemcitabine (Standard of Care) | Standard Dose | Intravenous | Moderate tumor growth inhibition. | Urolithin A was found to be more effective in improving overall survival.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vivo efficacy studies. Below are representative protocols based on studies with Urolithin A.
Prostate Cancer Xenograft Model
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used. These mice are immunodeficient, allowing for the growth of human tumor xenografts.
-
Cell Line: DU-145 human prostate cancer cells are cultured and prepared for injection.
-
Tumor Implantation: A suspension of DU-145 cells (e.g., 2 x 10^6 cells in 100 µL of PBS and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (e.g., corn oil with 5% DMSO)
-
Urolithin A (80 mg/kg body weight)
-
This compound (at a determined dose, e.g., 50 mg/kg)
-
-
Drug Administration: Once tumors reach a palpable size (e.g., 100 mm³), treatment is initiated. The compounds are administered orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for BCL2, BAX, and cleaved caspase-3).
-
Pancreatic Cancer Genetically Engineered Mouse Model (GEMM)
-
Animal Model: A GEMM that spontaneously develops pancreatic cancer, such as the PKT mouse model, is utilized to better recapitulate human disease.[7]
-
Treatment Groups:
-
Vehicle Control
-
Urolithin A
-
This compound
-
Standard of care (e.g., Gemcitabine)
-
-
Drug Administration: Treatment is initiated at a pre-defined stage of tumor development, confirmed by imaging (e.g., ultrasound). Drugs are administered via the appropriate route for a specified duration.
-
Efficacy Endpoints:
-
Overall survival is a primary endpoint.
-
Tumor burden is monitored using imaging techniques.
-
At necropsy, pancreatic tissue is collected for histopathological analysis to assess tumor grade and proliferation (e.g., Ki-67 staining).
-
Immunoblot analysis of tumor lysates is performed to evaluate the impact on signaling pathways like PI3K/AKT/mTOR.[7]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in-vivo efficacy assessment of anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Anti-cancer potential of natural products containing (6H-dibenzo[b,d]pyran-6-one) framework using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 4-Nitro-6H-dibenzo[b,d]pyran-6-one: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Nitro-6H-dibenzo[b,d]pyran-6-one, a nitroaromatic compound, is crucial for laboratory safety and environmental protection. Due to the inherent hazards associated with nitro compounds, strict adherence to established protocols is essential. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this substance, based on general principles for nitroaromatic compounds and hazardous waste regulations.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following information is based on the general properties and hazards of nitro compounds and should be supplemented by consultation with a qualified environmental health and safety (EHS) professional and a licensed hazardous waste disposal vendor.
Hazard Identification and Risk Assessment
While specific data for this compound is limited, it is prudent to assume it shares hazards common to other nitroaromatic compounds. These potential hazards include:
-
Toxicity: Nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Flammability: The compound may be combustible and can be ignited by heat, sparks, or flames.[1]
-
Reactivity: Potential for hazardous reactions with strong oxidizing agents, strong acids, strong reducing agents, and acid anhydrides.[3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
A thorough risk assessment should be conducted before handling or disposing of this compound, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges may be necessary. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department and emergency services.
-
Restrict access to the spill area.
-
Provide emergency responders with as much information as possible about the spilled substance.
Disposal Plan and Procedures
The disposal of this compound must comply with all local, state, and federal regulations. In the United States, this typically falls under the Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Waste Characterization
The first step is to characterize the waste. Based on the properties of analogous nitro compounds, waste containing this compound is likely to be classified as hazardous waste. It is the responsibility of the waste generator to make this determination.
Step 2: Segregation and Storage
-
Segregate: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department or hazardous waste vendor.
-
Container: Use a designated, leak-proof, and compatible container for the waste. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").
-
Storage: Store the waste in a designated satellite accumulation area or central hazardous waste storage area that is secure, well-ventilated, and away from incompatible materials.[3]
Step 3: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste. Provide them with all available information about the compound.
Step 4: Record Keeping
Maintain accurate records of the amount of waste generated, the date of generation, and the date it was sent for disposal. These records are a legal requirement under RCRA.[5]
Experimental Protocol Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Spill Response
References
Personal protective equipment for handling 4-Nitro-6H-dibenzo[b,d]pyran-6-one
Essential Safety and Handling Guide for 4-Nitro-6H-dibenzo[b,d]pyran-6-one
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the chemical structure, which includes a nitro-aromatic moiety, and general principles of laboratory safety. Researchers must conduct a thorough risk assessment before handling this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize risk and ensure safe operational conduct and disposal.
Hazard Assessment
-
Toxicity: Nitro-aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Flammability and Reactivity: Nitro compounds can be flammable and may be explosive under certain conditions (e.g., heat, shock, or friction).
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.
Given these potential hazards, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][4] | Flame-resistant lab coat, buttoned, with full-length pants and closed-toe shoes.[1][4] | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][3] |
| Running reactions | Chemical splash goggles and a face shield, especially for reactions with a risk of splashing or explosion.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect for signs of degradation.[1][3] | Flame-resistant lab coat, buttoned, with full-length pants and closed-toe shoes.[1][4] | All operations should be conducted within a certified chemical fume hood. |
| Work-up and purification | Chemical splash goggles and a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] | Flame-resistant lab coat, buttoned, with full-length pants and closed-toe shoes.[1][4] | All operations should be conducted within a certified chemical fume hood. |
| Handling waste | Chemical splash goggles.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] | Flame-resistant lab coat, buttoned, with full-length pants and closed-toe shoes.[1][4] | Work in a well-ventilated area, preferably a fume hood. |
| Spill cleanup | Chemical splash goggles and a face shield.[1][2] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron over a flame-resistant lab coat.[5] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][4] |
Operational and Disposal Plans
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation and Planning:
-
Conduct a pre-work hazard assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Prepare and label all necessary equipment and reagents.
-
Have appropriate spill cleanup materials readily accessible.
-
-
Handling the Compound:
-
All handling of this compound, including weighing and transfers, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use disposable equipment where possible to avoid cross-contamination.
-
Avoid raising dust when handling the solid material.
-
Keep containers tightly closed when not in use.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., acetone, ethanol) after use, ensuring the cleaning materials are disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Waste Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. epa.gov [epa.gov]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
